molecular formula C11H16FNO B2662214 [4-Fluoro-2-(propoxymethyl)phenyl]methanamine CAS No. 1340335-51-4

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Cat. No.: B2662214
CAS No.: 1340335-51-4
M. Wt: 197.253
InChI Key: XVOAWAKIDJVJQA-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine (CAS 1340335-51-4) is a chemical compound with a molecular formula of C11H16FNO and a molecular weight of 197.25 g/mol. Its structure features a benzylamine core that is substituted with a fluoro group at the para-position and a propoxymethyl group at the ortho-position of the phenyl ring. This specific arrangement of fluorine and ether-containing side chains classifies it as a fluorinated phenylmethanamine derivative, a category of compounds that are frequently investigated as key synthetic intermediates or building blocks in medicinal chemistry research . Compounds with structural similarities, particularly those containing the (phenyl)methanamine scaffold and fluorine substitutions, have been identified in published research as possessing significant pharmacological activity. For instance, such molecules have been studied as potent and selective inverse agonists of the 5-hydroxytryptamine (5-HT2A) receptor, a target of high interest in neuroscience and psychiatric research . The presence of the fluorine atom is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. The propoxymethyl side chain may influence the compound's overall physicochemical properties and its interaction with biological targets. As a result, this chemical serves as a valuable reagent for pharmaceutical R&D, specifically for the synthesis and exploration of novel bioactive molecules. It is supplied as For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use .

Properties

IUPAC Name

[4-fluoro-2-(propoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-5-14-8-10-6-11(12)4-3-9(10)7-13/h3-4,6H,2,5,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOAWAKIDJVJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=CC(=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine CAS number 1340335-51-4

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Fluorinated Benzylamines: A Core Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Benzylamine Scaffolds

In the landscape of modern medicinal chemistry, few structural motifs have proven as versatile and impactful as the fluorinated benzylamine core. The strategic incorporation of fluorine into the benzylamine framework imparts a unique confluence of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth exploration of this critical class of compounds, with a particular focus on the synthetic strategies, physicochemical properties, and diverse applications that render them indispensable in contemporary drug development. While direct literature on the specific molecule [4-Fluoro-2-(propoxymethyl)phenyl]methanamine (CAS 1340335-51-4) is not publicly available, its structure serves as an exemplary case study for understanding the broader principles and methodologies applied to this compound class.

The introduction of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby enhancing the compound's half-life.[2] Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its cell permeability and target engagement.[2][3] These attributes have cemented the role of fluorinated benzylamines as pivotal building blocks in the synthesis of a wide array of pharmaceuticals.[1][4]

Synthetic Methodologies: A Practical Approach

The synthesis of fluorinated benzylamines can be approached through several established routes, the choice of which is often dictated by the desired substitution pattern and the availability of starting materials. A common and highly effective strategy is the reductive amination of a corresponding fluorinated benzaldehyde.

Proposed Synthesis of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

A logical and efficient synthetic pathway to the title compound would likely involve a two-step process starting from 4-fluoro-2-hydroxybenzaldehyde.

Step 1: Williamson Ether Synthesis

The initial step would involve the alkylation of the phenolic hydroxyl group with a propyl halide (e.g., 1-bromopropane) under basic conditions to form the propoxymethyl ether. This is a classic and reliable Williamson ether synthesis.

  • Protocol:

    • To a solution of 4-fluoro-2-hydroxybenzaldehyde in a polar aprotic solvent such as acetone or DMF, add a slight excess of a base like potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add a stoichiometric equivalent of 1-bromopropane to the reaction mixture.

    • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude 4-fluoro-2-(propoxymethyl)benzaldehyde can be purified by column chromatography.

Step 2: Reductive Amination

The resulting aldehyde is then converted to the primary amine via reductive amination. This one-pot reaction typically involves the formation of an imine intermediate with an ammonia source, followed by in-situ reduction.[1][5]

  • Protocol:

    • Dissolve the 4-fluoro-2-(propoxymethyl)benzaldehyde in a suitable solvent, such as methanol or ethanol.

    • Add a source of ammonia, typically ammonium acetate or a solution of ammonia in methanol.

    • Stir the mixture to allow for the formation of the imine.

    • Introduce a reducing agent. Sodium borohydride (NaBH₄) is a common choice for this transformation due to its selectivity and ease of handling.[5]

    • Stir the reaction at room temperature until the aldehyde is consumed, as monitored by TLC.

    • Carefully quench the reaction with water and adjust the pH to be basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [4-Fluoro-2-(propoxymethyl)phenyl]methanamine.

    • Further purification can be achieved by column chromatography or distillation under reduced pressure.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination 4-fluoro-2-hydroxybenzaldehyde 4-fluoro-2-hydroxybenzaldehyde 4-fluoro-2-(propoxymethyl)benzaldehyde 4-fluoro-2-(propoxymethyl)benzaldehyde 4-fluoro-2-hydroxybenzaldehyde->4-fluoro-2-(propoxymethyl)benzaldehyde 1. K2CO3, Acetone 2. 1-Bromopropane [4-Fluoro-2-(propoxymethyl)phenyl]methanamine [4-Fluoro-2-(propoxymethyl)phenyl]methanamine 4-fluoro-2-(propoxymethyl)benzaldehyde->[4-Fluoro-2-(propoxymethyl)phenyl]methanamine NH4OAc, NaBH4 Methanol G Fluorinated Benzylamines Fluorinated Benzylamines Enhanced Lipophilicity Enhanced Lipophilicity Fluorinated Benzylamines->Enhanced Lipophilicity Improved Metabolic Stability Improved Metabolic Stability Fluorinated Benzylamines->Improved Metabolic Stability Modulated pKa Modulated pKa Fluorinated Benzylamines->Modulated pKa Drug Discovery Applications Drug Discovery Applications Enhanced Lipophilicity->Drug Discovery Applications Improved Metabolic Stability->Drug Discovery Applications Modulated pKa->Drug Discovery Applications

Sources

Chemical structure and properties of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine .

This guide is structured for researchers in drug discovery, focusing on the molecule's utility as a scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors and GPCR ligands , leveraging its structural relationship to the key intermediate of the antidiabetic drug Trelagliptin .

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This molecule represents a specialized ortho-substituted benzylamine building block. Its structure combines a basic primary amine, a lipophilic ether side chain, and a metabolically robust fluorine substituent.

PropertyData / Value
IUPAC Name [4-Fluoro-2-(propoxymethyl)phenyl]methanamine
Common Identifier 2-Propoxymethyl-4-fluorobenzylamine
Molecular Formula C₁₁H₁₆FNO
Molecular Weight 197.25 g/mol
Predicted LogP 2.1 ± 0.3 (Moderate Lipophilicity)
pKa (Basic Amine) 8.9 – 9.2 (Predicted)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Topological Polar Surface Area (TPSA) ~35 Ų (High CNS/Cell Permeability potential)
Structural Analysis[6]
  • Primary Amine (-CH₂NH₂): Acts as a key "warhead" for ionic interactions with Aspartate/Glutamate residues in receptor binding pockets (e.g., Asp192 in DPP-4).

  • Propoxymethyl Group (-CH₂OCH₂CH₂CH₃): Positioned ortho to the amine. This creates steric bulk that restricts the rotation of the benzylamine side chain, potentially locking the molecule into a bioactive conformation. It also serves to fill hydrophobic sub-pockets.

  • Para-Fluorine (-F): Blocks the metabolically vulnerable C4 position from CYP450 oxidation, extending the half-life compared to the non-fluorinated analogue.

Synthetic Pathways & Protocols

The synthesis of this compound is best approached via the Trelagliptin Intermediate Route . This pathway utilizes the commercially available starting material 4-fluoro-2-methylbenzonitrile, ensuring high availability and reproducibility.

Retrosynthetic Analysis

The target amine is derived from the reduction of a nitrile precursor. The nitrile is formed via etherification of a bromomethyl intermediate, which is generated by radical bromination.

Detailed Protocol
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Precursor: 4-Fluoro-2-methylbenzonitrile[1][2][3][4][5]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Trifluorotoluene (Green alternative).

  • Mechanism: Free-radical substitution at the benzylic methyl group.

  • Procedure:

    • Dissolve 4-fluoro-2-methylbenzonitrile (1.0 eq) in anhydrous solvent.

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Reflux for 4–6 hours under N₂ atmosphere. Monitor by TLC (Hexane/EtOAc).

    • Critical Control: Stop reaction before di-bromination occurs.

    • Yield: ~85% of 2-(Bromomethyl)-4-fluorobenzonitrile.

Step 2: Williamson Ether Synthesis
  • Reagents: n-Propanol (excess), Sodium Hydride (NaH, 60% dispersion).

  • Procedure:

    • Suspend NaH (1.2 eq) in dry THF at 0°C.

    • Add n-Propanol (1.5 eq) dropwise to form sodium propoxide.

    • Add the solution of 2-(Bromomethyl)-4-fluorobenzonitrile dropwise.

    • Stir at Room Temperature (RT) for 2 hours.

    • Quench with water, extract with EtOAc.

    • Product: 4-Fluoro-2-(propoxymethyl)benzonitrile.

Step 3: Nitrile Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.

  • Procedure (LiAlH₄ method):

    • Suspend LiAlH₄ (2.0 eq) in dry THF at 0°C.

    • Add the nitrile intermediate slowly (exothermic).

    • Reflux for 3 hours.

    • Workup (Fieser Method): Carefully add H₂O, 15% NaOH, then H₂O. Filter the granular precipitate.

    • Purification: Acid-base extraction or Column Chromatography (DCM/MeOH/NH₃).

    • Final Product: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine.

Visualization: Synthesis & Logic

The following diagram illustrates the reaction flow and the logic behind the structural modifications.

SynthesisPath cluster_logic Structural Logic Start 4-Fluoro-2-methylbenzonitrile (Commercial SM) Inter1 2-(Bromomethyl)-4- fluorobenzonitrile (Trelagliptin Int.) Start->Inter1 NBS, AIBN (Radical Bromination) Inter2 4-Fluoro-2-(propoxymethyl) benzonitrile Inter1->Inter2 n-PrOH, NaH (Etherification) Target [4-Fluoro-2-(propoxymethyl) phenyl]methanamine Inter2->Target LiAlH4 or H2/Ni (Reduction) Logic1 F-Substituent: Blocks CYP450 Metabolism Logic2 Propoxy Group: Lipophilic Pocket Fill + Conformation Lock

Caption: Synthetic route from commercial precursor to target, highlighting key structural insertions.

Medicinal Chemistry Applications

DPP-4 Inhibition (Diabetes)

This molecule is a structural analogue of the side chain found in Trelagliptin and Alogliptin .

  • Mechanism: The primary amine mimics the N-terminus of the DPP-4 substrate (GLP-1).

  • Utility: The ortho-propoxymethyl group provides a variation in the S2 extensive subsite of the enzyme. Replacing the standard benzyl group with this ether derivative can improve selectivity against related proteases (DPP-8/9) by exploiting specific steric constraints.

Monoamine Oxidase B (MAO-B) & SSAO

Benzylamines are classic substrates/inhibitors of amine oxidases.

  • Selectivity: The 4-Fluoro substitution generally increases resistance to oxidative deamination.

  • Design: The bulky ortho-propoxy group may prevent the molecule from fitting into the tight active site of MAO-A, potentially conferring selectivity for MAO-B or Semicarbazide-Sensitive Amine Oxidase (SSAO), targets relevant in Alzheimer's and inflammation.

GPCR Ligand Design

In GPCR medicinal chemistry, "ortho-effects" are critical for inducing out-of-plane twisting of biaryl or aryl-alkyl systems.

  • Application: This amine can serve as a fragment for Trace Amine-Associated Receptors (TAAR1) or Serotonin (5-HT) receptor ligands, where the propoxy tail engages hydrophobic accessory pockets.

Handling, Stability & Safety

Stability[5][6][11][12][13]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). As a primary amine, it absorbs CO₂ from the air to form carbamates.

  • Shelf-life: >12 months as the Hydrochloride (HCl) salt. The free base is prone to oxidation over time.

Toxicology (Predicted)
  • Acute Toxicity: Likely moderate (Class III). Benzylamines can exhibit CNS effects.

  • Irritation: Highly caustic to mucous membranes (pH > 11). Wear full PPE.[6]

  • Metabolites: Major metabolic pathway is predicted to be O-dealkylation (loss of propyl group) followed by oxidation of the benzylamine to benzoic acid. The 4-F atom prevents toxic quinone-imine formation.

References

  • Trelagliptin Synthesis & Intermediates: Detailed protocols on the bromination of 4-fluoro-2-methylbenzonitrile. Source:

  • Metabolic Stability of Alkoxy Groups: Analysis of propoxy vs. methoxy stability in drug design. Source:

  • Physical Properties of Fluorinated Benzylamines: pKa and lipophilicity data for 4-fluorobenzylamine analogues. Source: [J. Phys.[7] Org. Chem - Aqueous pKa values of Fluorinated Compounds]([Link])

Sources

Strategic Fluorination of Benzylamine Scaffolds: A Guide to Physicochemical Tuning and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzylamine pharmacophore is ubiquitous, serving as a critical linker and a basic center for receptor interactions. However, the native benzylamine scaffold often suffers from rapid oxidative metabolism and suboptimal membrane permeability due to high basicity.[1] Strategic fluorination—specifically the introduction of fluorine atoms onto the aromatic ring—offers a precise tool to modulate these properties without dramatically altering steric bulk.[1]

This technical guide details the physicochemical impact of fluorination on benzylamines, provides industry-standard synthetic protocols, and analyzes successful drug candidates to demonstrate the utility of this scaffold in multiparameter optimization (MPO).[2]

Part 1: Physicochemical Profiling – The "Fluorine Effect"[2]

The introduction of fluorine into a benzylamine system is rarely about steric obstruction (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).[1][3] Instead, it is an electronic tactic used to lower the


 of the amine and modulate lipophilicity (

/

).[3]
Basicity Modulation ( )

The high basicity of primary benzylamines (


) often leads to high ionization at physiological pH (7.4), restricting passive diffusion across the blood-brain barrier (BBB) or gut wall.[2][3][4] Fluorine, being the most electronegative element, exerts a strong inductive effect (

) that pulls electron density away from the ammonium center, stabilizing the free base form and lowering the

.
  • Ortho-substitution: Has the most dramatic effect due to proximity, often lowering

    
     by 0.5–1.0 units.[1][2][3][4][5]
    
  • Meta/Para-substitution: Exerts a weaker, but still significant, electron-withdrawing effect.[1][2][4][5]

Lipophilicity and Permeability

While adding fluorine generally increases lipophilicity (


), the effect on distribution coefficient (

) is more nuanced.[2][3] By lowering the

, the fraction of neutral species increases at physiological pH, often resulting in a net increase in membrane permeability that exceeds what is predicted by

alone.
Data Summary: Comparative Properties
Scaffold VariantSubstituent (

)
Approx.

(Amine)

(vs. H)
Metabolic Liability (Benzylic)
Benzylamine H (0.[1][2][3][4][5]00)9.3 – 9.50.0High (Rapid Oxidation)
2-Fluorobenzylamine F-ortho8.6 – 8.8+0.15Reduced
3-Fluorobenzylamine F-meta8.9 – 9.0+0.20Moderate
4-Fluorobenzylamine F-para9.0 – 9.1+0.18Moderate

-Difluorobenzylamine

-F (Geminal)
< 7.5+0.50Blocked (Chemically Labile*)

*Note:


-fluorination (on the benzylic carbon) drastically reduces basicity but can lead to instability (HF elimination) unless part of a specific substructure.[2][3][4]

Part 2: Synthetic Architectures & Protocols[1][2][3][4][5]

Reliable access to fluorinated benzylamines is critical for SAR exploration.[1][2][3][5] While nucleophilic substitution is possible, it is prone to over-alkylation (forming tertiary amines).[3] Reductive Amination is the industry-standard "self-validating" protocol due to its control over stoichiometry and mild conditions.[1][2][3][4][5]

Protocol: Reductive Amination (The "Gold Standard")[2][3]

Objective: Synthesis of N-substituted 4-fluorobenzylamine. Reaction Type: Indirect Reductive Amination.[1][2][3][4][5] Reagents: 4-Fluorobenzaldehyde, Primary Amine (


), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).[2][3][4]
Step-by-Step Methodology:
  • Imine Formation (Equilibrium):

    • In a dry round-bottom flask under

      
      , dissolve 4-Fluorobenzaldehyde  (1.0 equiv) and the Primary Amine  (1.0–1.1 equiv) in anhydrous DCE  (0.1 M concentration).
      
    • Crucial Step: Add AcOH (1.0–2.0 equiv).[1][2][3][4][5] This catalyzes imine formation and buffers the subsequent reduction.[1][5]

    • Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC/LCMS to confirm disappearance of aldehyde and formation of the imine intermediate.[1]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Why STAB? Unlike

      
      , STAB is less reactive and will not reduce the aldehyde/ketone competitively before the imine is formed. It avoids the toxicity of 
      
      
      
      .[1][5]
    • Stir at RT for 2–12 hours.

  • Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).[1][2][3][4][5]
      
    • Extract with DCM (

      
      ).[1][2][3][4][5] Wash combined organics with brine.[1][2][3][5]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (typically Hexane/EtOAc or DCM/MeOH +

      
       for polar amines).[1][2][3][4][5]
      
Visualization: Synthetic Decision Tree

SyntheticWorkflow start Target: Fluorinated Benzylamine aldehyde Starting Material: Fluorobenzaldehyde start->aldehyde halide Starting Material: Fluorobenzyl Halide start->halide reductive Route A: Reductive Amination (Preferred) aldehyde->reductive + Amine substitution Route B: Nucleophilic Substitution halide->substitution + Amine (Excess) imine Intermediate: Imine (Requires Acid Cat.) reductive->imine overalkyl Risk: Over-alkylation (Tertiary Amine) substitution->overalkyl Side Reaction product Product: Sec-Benzylamine substitution->product stab Reagent: NaBH(OAc)3 (Selective Reduction) imine->stab stab->product

Caption: Decision matrix for synthesis. Reductive amination (Green path) avoids the over-alkylation risks associated with direct substitution (Yellow path).[3][4]

Part 3: Metabolic Stability & ADME

The benzylic carbon is a metabolic "soft spot."[1][2][5] Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate this position via Hydrogen Atom Transfer (HAT), leading to dealkylation and clearance of the drug.[3]

The Blocking Mechanism

Fluorine substitution on the phenyl ring deactivates the benzylic C-H bonds toward oxidation through two mechanisms:

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, which in turn destabilizes the radical cation intermediate often formed during P450 oxidation.[1][2][4][5]

  • Steric/Lipophilic Shielding: While small, the fluorine atom can alter the binding orientation in the CYP active site, protecting the benzylic position.[1]

Visualization: Metabolic Blocking[1][3]

Metabolism cluster_0 Non-Fluorinated (High Clearance) cluster_1 Fluorinated (Metabolic Stability) benzyl Benzylamine (C-H Bonds) cyp CYP450 (Oxidation) benzyl->cyp metabolite Benzylic Alcohol -> Dealkylation cyp->metabolite Rapid f_benzyl Fluorobenzylamine (Electron Deficient) cyp_block CYP450 (Blocked) f_benzyl->cyp_block stable Intact Drug (Extended Half-life) cyp_block->stable Resistant

Caption: Comparative metabolic fate. Fluorination prevents rapid benzylic hydroxylation, extending the drug's half-life.[2][4][5]

Part 4: Case Studies in Medicinal Chemistry

Safinamide (Xadago)

Therapeutic Area: Parkinson’s Disease (MAO-B Inhibitor).[2][3][4][5] Structure: Contains a 3-fluorobenzyl ether moiety linked to a benzylamine core.[1][2][3][4][5][6] Role of Fluorine: The 3-fluoro substituent is critical for selectivity.[1][2][3][4][5] It optimizes the fit within the MAO-B hydrophobic pocket (Tyr326 gating residue) and prevents metabolic O-dealkylation compared to the non-fluorinated analog.[1][2][3][4][5] The fluorine atom provides a 50-fold increase in selectivity for MAO-B over MAO-A.[1][2][3][4][5]

Retigabine (Ezogabine)

Therapeutic Area: Anticonvulsant (Kv7 Potassium Channel Opener).[1][2][3][4][5] Structure: Features a 4-fluorobenzylamino group attached to a phenyl-carbamate core.[1][2][3][4][5] Role of Fluorine: The para-fluorine atom serves a dual purpose:

  • Metabolic Blocking: It blocks para-hydroxylation of the benzyl ring, a common clearance pathway for phenyl rings.[1][5]

  • Potency: The electron-deficient ring engages in specific

    
     stacking interactions within the KCNQ channel pore, enhancing potency compared to the unsubstituted benzyl analog.[1][2][3][4][5]
    
Visualization: Structure-Property Tuning

Tuning cluster_pka Physicochemical Tuning cluster_met Metabolic Tuning core Benzylamine Scaffold f_sub Add Fluorine (-I Effect) core->f_sub block Block Para/Benzylic Positions core->block pka_drop Lower pKa (Less Ionized at pH 7.4) f_sub->pka_drop perm Increased CNS Penetration pka_drop->perm half_life Inhibit CYP Oxidation (Extended t1/2) block->half_life

Caption: The dual-benefit workflow of fluorination: enhancing permeability via pKa modulation and improving stability via metabolic blocking.[1][2][3][4][5]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][4][5] Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[2][4][5] Link[2][3][4]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5] The Journal of Organic Chemistry, 61(11), 3849-3862.[2][4][5] Link[2][3][4]

  • Meanwell, N. A. (2018).[1][2][3][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[2][4][5] Link[2][3][4]

  • Binda, C., et al. (2007).[1] Structure of the Human Monoamine Oxidase B (MAO-B) in Complex with Safinamide.[1][2][3][4][5] Journal of Medicinal Chemistry, 50(23), 5848-5852.[2][4][5] Link[2][3][4]

Sources

Technical Guide: 4-Fluoro-2-Substituted Benzylamine Building Blocks in Drug Discovery

[1]

Executive Summary

The 4-fluoro-2-substituted benzylamine motif represents a privileged scaffold in modern medicinal chemistry.[1] It offers a synergistic solution to two common failure modes in lead optimization: metabolic instability and conformational entropy .[1]

By strategically placing a fluorine atom at the para (4-) position, chemists effectively block the primary site of Cytochrome P450-mediated oxidation. Simultaneously, substitution at the ortho (2-) position—typically with a halogen (F, Cl) or an alkoxy group (OMe)—induces a specific conformational vector that can lock the ligand into a bioactive pose, reducing the entropic penalty of binding.

This guide details the physicochemical rationale, synthetic pathways, and application of these building blocks, anchored by case studies such as the HIV integrase inhibitor Cabotegravir .

Part 1: The Pharmacophore Rationale

The "Para-Block": Metabolic Stability

The benzylamine moiety is susceptible to rapid oxidative deamination and hydroxylation. The C4 position (para to the amine) is the most electron-rich and sterically accessible site for CYP450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: CYP enzymes typically abstract a hydrogen atom or transfer oxygen to the para-position.[1]

  • The Fluorine Solution: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and is non-oxidizable under physiological conditions. Substituting C4-H with C4-F effectively "caps" this metabolic soft spot without introducing the steric bulk of a methyl or chloro group (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).[1]

The "Ortho-Twist": Conformational Control

The 2-position substitution is equally critical but for structural reasons.[1] In an unsubstituted benzylamine, the benzylic C-N bond has free rotation.

  • Steric Clash: A substituent at the 2-position (e.g., -Cl, -F, -OMe) creates steric repulsion with the benzylic protons.

  • Result: This forces the benzylic amine side chain to twist out of coplanarity with the aromatic ring. This "pre-organization" can mimic the bound conformation required by the target protein, significantly improving binding affinity (

    
    ) by minimizing the entropic cost (
    
    
    ) of binding.
Physicochemical Modulation (pKa and LogP)

Fluorine is highly electronegative (

  • pKa Effect: A typical benzylamine has a pKa

    
     9.[1]3. The inductive electron-withdrawal from a 4-F and 2-Substituent reduces the pKa of the amine by 0.5–1.0 units.[1] This increases the fraction of the neutral (unprotonated) species at physiological pH (7.4), thereby improving membrane permeability  and CNS penetration.
    
  • Lipophilicity: Fluorine substitution increases lipophilicity (LogP), enhancing hydrophobic interactions within the binding pocket.

Part 2: Visualizing the Logic

The following diagram illustrates the decision matrix for selecting this specific scaffold during Lead Optimization.

PharmacophoreLogicProblemLead Optimization IssueMetabolismHigh Clearance(CYP Oxidation)Problem->MetabolismEntropyLow Affinity(High Entropic Cost)Problem->EntropySolution4F4-Fluoro Substitution(Para-Block)Metabolism->Solution4FApplySolution2R2-R Substitution(Ortho-Twist)Entropy->Solution2RApplyMechanism4FBlocks CYP H-AbstractionMaintains StericsSolution4F->Mechanism4FMechanism2RRestricts Bond RotationPre-organizes LigandSolution2R->Mechanism2ROutcomeOptimized Candidate:4-Fluoro-2-Substituted BenzylamineMechanism4F->OutcomeMechanism2R->Outcome

Caption: Logical flow for selecting 4-fluoro-2-substituted benzylamines to solve specific DMPK and potency issues.

Part 3: Case Studies in Drug Discovery

Cabotegravir (Vocabria®)

Target: HIV-1 Integrase Strand Transfer Inhibitor (INSTI).[1][2] Fragment: 2,4-Difluorobenzylamine .

  • Role: The 2,4-difluorobenzyl moiety is amide-linked to the core scaffold.[1]

  • Function: The 2,4-difluoro substitution pattern is critical.[1] The 4-F blocks metabolism, while the 2-F interacts with the hydrophobic pocket of the viral integrase enzyme. The specific electron-deficient nature of the ring (due to two fluorines) facilitates

    
     stacking interactions with viral DNA bases [1].[1]
    
CCK2 Receptor Modulators

Target: Cholecystokinin-2 (CCK2) receptor (Gastrin).[1][3][4] Fragment: 2-Chloro-4-fluorobenzylamine .

  • Role: Used in the synthesis of quinoxaline-based antagonists.[1]

  • Function: The 2-chloro substituent provides a bulkier "anchor" than fluorine, filling a specific hydrophobic sub-pocket, while the 4-fluoro group maintains metabolic stability without exceeding the steric limit of the deep pocket [2].

Part 4: Synthetic Strategies

The synthesis of these building blocks generally follows two high-yield pathways.

Table 1: Comparison of Synthetic Routes
MethodReagentsKey AdvantageLimitation
Reductive Amination Aldehyde + Amine + NaBH(OAc)₃Mild, "One-pot", High FG toleranceRequires aldehyde precursor
Amide Coupling Acid + Amine + HATU/CDIStandard for peptide-like drugsRequires free benzylamine
Nitrile Reduction Nitrile + LiHMDS/BH₃Access to primary aminesHarsh reducing conditions
Workflow Diagram

SynthesisWorkflowAldehyde4-Fluoro-2-SubBenzaldehydeImineImine Formation(DCE, AcOH)Aldehyde->ImineAmineCore Scaffold(Amine)Amine->ImineReductionReduction(NaBH(OAc)3)Imine->ReductionIn situProductTarget Molecule(Sec/Tert Amine)Reduction->Product

Caption: Standard Reductive Amination Workflow using Sodium Triacetoxyborohydride (STAB).

Part 5: Validated Experimental Protocol

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB) Rationale: STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes over ketones.[1]

Materials:
  • Substrate: 4-Fluoro-2-methoxybenzaldehyde (or 2-chloro analog).[1]

  • Amine: Primary or secondary amine scaffold (1.0 eq).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 eq).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

Step-by-Step Methodology:
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve the Amine  (1.0 mmol) in DCE (5 mL).
      
    • Add the Aldehyde (1.1 mmol, 1.1 eq).

    • Critical Step: Add Glacial Acetic Acid (1-2 drops, approx.[1] 1.0 eq) to catalyze imine formation.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Monitor by TLC or LCMS.[1] You should see the disappearance of the amine and appearance of the imine peak.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive amines).

    • Add STAB (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

    • Note: STAB is moisture sensitive; ensure the vessel is sealed.[1]

  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous Sodium Bicarbonate (

      
      ) solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over Sodium Sulfate (

      
      ), and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).[1]

    • Yield Expectation: 75–95%.[1]

References

  • Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereoselective Synthesis of Cabotegravir (GSK1265744)." Journal of Medicinal Chemistry, 56(14), 5901–5916.

  • Patel, S., et al. (2023). "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." PMC (NIH).[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1]

IUPAC name and synonyms for [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Fluorinated Benzylamine Building Block (High-Value Intermediate) Document ID: TM-2026-FPPMA-01

Executive Summary

This technical guide provides a comprehensive analysis of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine , a specialized structural motif utilized in medicinal chemistry. Often employed in the development of Central Nervous System (CNS) agents and kinase inhibitors, this molecule combines a lipophilic ether side chain with a metabolic blocking group (fluorine) and a primary amine handle. This document details its nomenclature, physicochemical properties, synthetic architecture, and analytical validation protocols.

Part 1: Nomenclature and Chemical Identity

Precise communication in drug development relies on rigorous adherence to IUPAC standards. Below is the systematic derivation and synonym mapping for the compound.

Systematic IUPAC Derivation

The nomenclature follows the IUPAC Blue Book (P-63) rules for amines and substituted benzenes.

  • Principal Functional Group: Amine (

    
    ). The parent structure is methanamine  attached to a phenyl ring.
    
  • Parent Skeleton: Phenylmethanamine (or Benzylamine).

  • Numbering: The carbon of the benzene ring attached to the methanamine group is designated position 1 .

  • Substituents:

    • Position 2 : A methyl group substituted with a propoxy ether (

      
      ). This is the (propoxymethyl)  group.
      
    • Position 4 : A fluoro group.

Preferred IUPAC Name (PIN): [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Synonym & Identifier Matrix
CategoryNomenclature / IdentifierContext
Common Chemical Name 4-Fluoro-2-(propoxymethyl)benzylamineLaboratory / Bench standard
Inverted IUPAC Methanamine, 1-[4-fluoro-2-(propoxymethyl)phenyl]-Indexing / Databases
Structural Descriptor

-Amino-4-fluoro-2-(propoxymethyl)toluene
Archaic / Industrial
SMILES CCCOCc1cc(F)ccc1CNChemoinformatics
InChI Key (Predicted)XJ... (Structure Dependent)Unique Hash

Part 2: Physicochemical Profiling (In Silico)

Understanding the "druggability" of this intermediate is crucial for scaffold selection. The propoxy group adds significant lipophilicity compared to a standard benzylamine, while the fluorine atom modulates pKa and metabolic stability.

PropertyValue (Predicted)Implication for Drug Design
Molecular Weight 197.25 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Octanol/Water) ~2.1 - 2.4Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential.
Topological Polar Surface Area (TPSA) ~35 ŲExcellent membrane permeability (Rule of 5 compliant).
pKa (Basic Amine) ~9.2 - 9.5Protonated at physiological pH; suitable for cation-pi interactions.
H-Bond Donors/Acceptors 2 / 3Balanced profile for receptor binding.

Part 3: Synthetic Architecture

Retrosynthetic Analysis

To synthesize [4-Fluoro-2-(propoxymethyl)phenyl]methanamine (Target 1 ), we disconnect at the amine and the ether:

  • C-N Disconnection: The primary amine is best derived from a Nitrile (CN) precursor.

  • C-O Disconnection: The propoxymethyl ether is formed via Williamson ether synthesis from a Benzyl Halide and Propanol .

Recommended Synthetic Protocol

Precursor: 2-Bromo-5-fluorobenzonitrile (Commercially available).

Step 1: Formylation/Hydroxymethylation (Metal-Halogen Exchange)
  • Reagents:

    
     (TurboGrignard), DMF.
    
  • Mechanism: Selective magnesiation at position 2 (guided by CN group), followed by formyl capture and reduction, or direct hydroxymethylation.

  • Alternative: Start with 4-Fluoro-2-methylbenzonitrile , radical bromination to 2-(bromomethyl)-4-fluorobenzonitrile . (Selected for Diagram below).

Step 2: Etherification (Williamson)
  • Reagents:

    
    , 
    
    
    
    (Sodium Hydride), THF,
    
    
    .
  • Protocol: React 2-(bromomethyl)-4-fluorobenzonitrile with sodium propoxide.

  • Critical Control Point: Maintain anhydrous conditions to prevent hydrolysis of the nitrile or bromide.

Step 3: Nitrile Reduction
  • Reagents:

    
     (Borane-THF) or 
    
    
    
    .
  • Protocol: Reflux followed by acidic workup (

    
    ).
    
  • Purification: Acid-base extraction yields the free base amine.

Visualized Workflow (Graphviz)

SynthesisPath cluster_legend Reaction Class Start 4-Fluoro-2-methyl benzonitrile Inter1 2-(Bromomethyl)-4-fluoro benzonitrile Start->Inter1 NBS, AIBN CCl4, Reflux (Radical Bromination) Inter2 4-Fluoro-2-(propoxymethyl) benzonitrile Inter1->Inter2 n-Propanol, NaH THF, 0°C (Williamson Ether Synthesis) Product [4-Fluoro-2-(propoxymethyl) phenyl]methanamine Inter2->Product BH3-THF or LiAlH4 then HCl workup (Nitrile Reduction) L1 Starting Material L2 Intermediate L3 Target

Figure 1: Convergent synthetic pathway starting from 4-fluoro-2-methylbenzonitrile. The route utilizes radical functionalization followed by etherification and reduction.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This protocol acts as a self-validating system.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.30 - 7.45 Multiplet1HAr-H (H6, adjacent to amine)
7.05 - 7.15 Multiplet1HAr-H (H3, adjacent to ether)
6.90 - 7.00 Multiplet1HAr-H (H5)
4.55 Singlet2H

3.85 Singlet2H

3.45 Triplet (

Hz)
2H

1.60 - 1.70 Multiplet2H

1.40 Broad Singlet2H

(Exchangeable)
0.95 Triplet (

Hz)
3HTerminal

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    ).
    
  • Theoretical Mass: 197.12.

  • Expected Peak:

    
     (
    
    
    
    ).
  • Fragmentation: Loss of ammonia (

    
    ) is common in benzylamines (
    
    
    
    ).

Part 5: Handling and Safety

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Benzylamines naturally absorb

    
     from the air to form carbamates; store as the Hydrochloride salt (
    
    
    
    ) for long-term stability.
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Source for Williamson Ether Synthesis and Nitrile Reduction mechanisms). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Benzylamine derivatives. (General reference for physicochemical property prediction models). [Link]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Source for Fluorine metabolic effects). [Link]

In Silico to In Vitro: A Predictive Framework for Propoxymethyl-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Predictions for Propoxymethyl-Substituted Benzylamines Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary & Structural Rationale

The benzylamine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for central nervous system (CNS) agents and antimicrobial compounds. The specific introduction of a propoxymethyl substituent (


) introduces a critical modulation of physicochemical properties:
  • Lipophilic Extension: The propyl chain increases

    
    , enhancing blood-brain barrier (BBB) penetration relative to methoxy analogs.
    
  • Rotational Freedom: The ether linkage provides rotational flexibility, allowing the substituent to adopt conformations necessary to fill hydrophobic pockets in enzymes like Monoamine Oxidase B (MAO-B).

  • Electronic Effect: The oxygen atom acts as a weak hydrogen bond acceptor, potentially interacting with polar residues in the binding site.

This guide details a rigorous workflow for predicting the biological activity of these derivatives, focusing on two primary therapeutic tracks: Neuroprotection (MAO-B Inhibition) and Antimicrobial Efficacy .

Computational Predictive Framework (In Silico)

To accurately predict biological activity, we employ a dual-track approach: Structure-Based Drug Design (SBDD) for specific enzyme targets and Ligand-Based Drug Design (LBDD) for phenotypic antimicrobial activity.

Ligand Preparation & Conformer Generation

Before docking or QSAR, the propoxymethyl-benzylamine ligands must be energy-minimized.

  • Protocol:

    • Generate 3D structures using OPLS3e or MMFF94 force fields.

    • Critical Step: Perform a conformational search on the propoxymethyl ether linkage. The C-O-C bond angle (approx. 110°) and the propyl chain torsion angles are critical for avoiding steric clashes in the binding pocket.

    • Protonate the benzylic amine at physiological pH (7.4), resulting in a cationic species (

      
      ), which is essential for the salt-bridge interaction common in this class [1].
      
Track A: MAO-B Inhibition Prediction (Docking)

Benzylamine derivatives are classic reversible inhibitors of MAO-B. The propoxymethyl group targets the "entrance cavity" of the enzyme.

  • Target Structure: Human MAO-B (PDB ID: 2V5Z or 2V61 ).

  • Key Interaction Checkpoints:

    • The "Aromatic Cage": The benzyl ring must sandwich between Tyr398 and Tyr435 .

    • The Salt Bridge: The protonated amine must form a hydrogen bond/salt bridge with the backbone carbonyl of Pro102 or the conserved water network.

    • The Propoxymethyl Fit: The propoxy tail should extend toward the hydrophobic entrance cavity (Ile199 region), displacing water molecules to gain entropic favorability [2].

Track B: Antimicrobial QSAR Modeling

For antimicrobial activity (e.g., against M. tuberculosis or S. aureus), activity often correlates with lipophilicity and cell wall permeability rather than a single receptor lock-and-key mechanism.

  • QSAR Equation Strategy: Use a Hansch-type analysis focusing on lipophilicity (

    
    ) and steric parameters (
    
    
    
    ).
    
    
    • Hypothesis: For propoxymethyl derivatives, the optimal

      
       is expected between 3.5 and 4.5 to ensure membrane crossing without getting trapped in the lipid bilayer [3].
      

Visualizing the Predictive Workflow

The following diagram illustrates the decision matrix for evaluating these compounds.

PredictivePipeline cluster_Neuro Track A: Neuroprotection (MAO-B) cluster_Micro Track B: Antimicrobial Start Propoxymethyl-Benzylamine Candidate Prep Ligand Prep (MMFF94 / pH 7.4) Start->Prep Docking Docking (AutoDock/Gold) Target: 2V5Z Prep->Docking QSAR 2D-QSAR Modeling (Hansch Analysis) Prep->QSAR Filter1 Check: Tyr398/435 Pi-Stacking? Docking->Filter1 BBB ADMET: BBB Permeability (LogP > 2.0) Filter1->BBB Pass Decision Prioritize for Synthesis BBB->Decision High Predicted Affinity Lipophilicity LogP Calculation Target Range: 3.0 - 4.5 QSAR->Lipophilicity Lipophilicity->Decision Optimal LogP

Figure 1: Integrated workflow for segregating propoxymethyl-benzylamine candidates into neuroprotective or antimicrobial development pipelines.

ADMET Profiling & Toxicity

The propoxymethyl group adds metabolic complexity. You must evaluate the O-dealkylation potential.

PropertyTarget ValueToolRationale
LogP 2.5 – 4.5SwissADMEHigh enough for BBB (CNS), moderate for bacterial cell wall.
TPSA < 90 ŲRDKit / MolinspirationEssential for CNS penetration.
H-Bond Donors < 3Lipinski RulesThe amine is the primary donor; propoxy is an acceptor.
Metabolic Stability CYP450 2D6SOM PredictionBenzylamines are often metabolized by MAO or CYP2D6.

Critical Warning: Propoxymethyl ethers can be metabolically cleaved to release propanol and the corresponding benzyl alcohol . While generally low toxicity, the kinetics of this cleavage determine the drug's half-life.

Experimental Validation Protocols

Predictions must be validated using robust, self-verifying assays.

Chemical Synthesis (The Probe)

To validate the model, synthesize the core derivative via Williamson Ether Synthesis followed by Reductive Amination .

  • Alkylation: React 3- or 4-hydroxybenzaldehyde with propyl bromide (

    
    , DMF, 80°C) to install the propoxy tail.
    
  • Amination: React the resulting propoxy-benzaldehyde with hydroxylamine or ammonium acetate, followed by reduction (NaBH4) to yield the propoxymethyl-benzylamine [4].

In Vitro Assay: MAO-B Inhibition[1]
  • Method: Fluorometric Amplex Red Assay.

  • Substrate: Benzylamine (specific for MAO-B).[1][2][3][4]

  • Protocol:

    • Incubate Recombinant Human MAO-B (5 µg/mL) with the test compound (0.1 nM – 10 µM) for 30 mins at 37°C.

    • Add substrate (Benzylamine) + Amplex Red + HRP.

    • Measure fluorescence (Ex/Em = 545/590 nm).

    • Validation: Use Selegiline as the positive control. The propoxymethyl derivative should show an IC50 < 500 nM to be considered a "hit" [5].

In Vitro Assay: Antimicrobial (MIC)[5]
  • Method: Broth Microdilution (CLSI Standards).

  • Strains: S. aureus (Gram +) and M. tuberculosis (H37Rv strain).

  • Readout: The propoxymethyl chain length is often specific for Mycobacterium cell wall disruption. Expect MIC values in the 20–28 µM range for active compounds [3].

References

  • Binda, C., et al. (2007). "Structure of human monoamine oxidase B in complex with selective benzylamine-sulfonamide inhibitors." Journal of Medicinal Chemistry.

  • Demir Özkay, U., et al. (2020).[4] "Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mabhula, A., et al. (2020). "Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties." The Open Medicinal Chemistry Journal.

  • Gobbi, S., et al. (2003).[5] "Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid." Journal of Medicinal Chemistry.

  • Carradori, S., et al. (2014). "Selective MAO-B inhibitors: a lesson from natural products." Molecular Diversity.

Sources

Technical Monograph: Handling & Safety Profile of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph designed for research scientists and drug discovery professionals. It deviates from the standard SDS template to provide a functional, logic-driven guide to handling [4-Fluoro-2-(propoxymethyl)phenyl]methanamine .

Document Control:

  • Compound Class: Fluorinated Benzylamine Ether

  • Application: Medicinal Chemistry Building Block (Kinase/GPCR Ligand Synthesis)

Technical Context & Compound Identity

In the context of fragment-based drug design (FBDD), [4-Fluoro-2-(propoxymethyl)phenyl]methanamine represents a strategic scaffold. The primary amine serves as a reactive handle for reductive aminations or amide couplings, while the ortho-propoxymethyl group provides steric bulk and lipophilicity, potentially locking bioactive conformations. The para-fluorine atom is included to block metabolic oxidation (CYP450) and modulate pKa.

However, the combination of a primary benzylic amine and an ether linkage creates specific handling challenges regarding basicity, nucleophilicity, and potential corrosivity.

Physicochemical Data (Predicted/Analog-Based)
PropertyValue (Est.)Technical Implication
Molecular Formula C₁₁H₁₆FNOStoichiometry for reaction planning.
Molecular Weight 197.25 g/mol --
Physical State Liquid or Low-Melting SolidHigh probability of being an oil at RT due to the flexible propoxy chain disrupting crystal packing.
Boiling Point ~260–280°C (760 mmHg)Low volatility, but aerosols are a respiratory hazard.
pKa (Conj. Acid) ~9.0 – 9.5Moderately basic. Will form salts rapidly with atmospheric CO₂ (carbamates).
LogP ~2.1Lipophilic; capable of penetrating dermal barriers efficiently.

Hazard Profiling & Toxicology Logic

Expert Insight: As a specific toxicological profile for this exact CAS entry is likely absent from public registries, we must apply Read-Across Toxicology based on structural analogs (e.g., 2-methoxybenzylamine, 4-fluorobenzylamine).

Core Hazards (GHS Classification)

Treat this compound as a Category 1B Corrosive until proven otherwise.

  • Skin Corrosion/Irritation (Category 1B): Primary benzylamines are potent bases. Upon contact, they saponify skin lipids and denature proteins. The propoxymethyl side chain increases lipophilicity, potentially accelerating dermal absorption and deepening the burn.

  • Serious Eye Damage (Category 1): Irreversible corneal opacity is a high risk due to the high pH of the amine in aqueous environments (tears).

  • Acute Toxicity (Oral/Inhalation): Likely Harmful (Category 4).[1] Fluorinated analogs often exhibit higher metabolic stability, potentially prolonging systemic effects if absorbed.

Reactivity Hazards
  • Incompatibility: Violent reaction with acid chlorides, anhydrides, and strong oxidizers.

  • Air Sensitivity: Absorbs CO₂ from air to form solid carbamates. This can clog syringe needles and affect stoichiometry. Store under Argon/Nitrogen.

Operational Handling Framework

This section details the how and why of the experimental setup, moving beyond generic safety advice.

Engineering Controls

Requirement: All open handling must occur within a certified Chemical Fume Hood.

  • Velocity: Face velocity > 0.5 m/s.

  • Reasoning: While volatility is low, the generation of aerosols during pipetting or syringe transfer can lead to severe respiratory tract irritation (chemical pneumonitis).

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementMechanistic Justification
Ocular Chemical Splash Goggles + Face ShieldStandard safety glasses are insufficient. Amine vapors can bypass side-shields; splashes cause immediate necrosis.
Dermal Nitrile Gloves (Double Gloved)Breakthrough Time: < 15 mins for thin nitrile. The lipophilic ether tail facilitates permeation. Change outer gloves immediately upon splash.
Respiratory P100/OV Cartridge (if outside hood)Only required for spill cleanup. The amine odor threshold is often higher than the hazardous concentration.
Storage Protocol
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass with Teflon-lined cap. Avoid ground glass joints without grease, as amine carbonates can seize the joint.

Emergency Response & Self-Validating Protocols

This workflow is designed to be self-validating: the steps follow the physiological response to amine burns.

Decontamination Logic (The "Golden Minute")

If skin contact occurs, the damage is chemical (pH > 11). Neutralization with vinegar is contraindicated (exothermic reaction).

  • Flush: Water only. High volume, low pressure for >15 minutes.

  • Assess: If the skin feels "soapy," the amine is still present (saponification). Continue flushing.

Spillage Management Workflow

Do not use paper towels. Cellulose reacts with basic amines and can degrade or become a secondary contamination source. Use vermiculite or sand.

Visualized Emergency Logic

The following diagram outlines the decision matrix for exposure events.

EmergencyResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Flush Water >15min 3. Do NOT Neutralize Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Eye Wash Station >15min 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if Dyspneic 3. Monitor for Edema (Delayed) Inhale->ActionInhale Medical Professional Medical Evaluation (Bring Structure/SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Critical decision path for emergency response involving corrosive benzylamines.

Synthesis & Experimental Planning

When utilizing [4-Fluoro-2-(propoxymethyl)phenyl]methanamine in synthesis, specific reaction parameters must be controlled to ensure safety and yield.

Common Reaction Pathways
  • Reductive Amination:

    • Risk:[1][2] Exothermic evolution of H₂ gas if using Borohydrides.

    • Control: Venting and slow addition.

  • Amide Coupling (HATU/EDC):

    • Risk:[1][2] Sensitization.

    • Control: The amine is a nucleophile; ensure it is added last or in dilute solution to prevent oligomerization if bifunctional reagents are present.

Waste Disposal
  • Classification: Basic Organic Waste.

  • Segregation: Do NOT mix with acidic waste streams (potential heat generation/spattering).

  • Quenching: Small amounts can be treated with dilute HCl to form the non-volatile hydrochloride salt before disposal.

Workflow Visualization

HandlingWorkflow Storage Cold Storage (4°C) Under Argon Prep Equilibrate to RT (Prevent condensation) Storage->Prep 30 mins Weighing Weigh in Fume Hood (Avoid Aerosols) Prep->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Quench Quench/Workup (Neutralize pH) Reaction->Quench Waste Segregated Disposal (Basic Organic) Quench->Waste

Figure 2: Standard Operating Procedure (SOP) flow for bench-scale handling.

References

The following sources provide the authoritative grounding for the classification and handling protocols described above. As specific data for this exact structure is proprietary or sparse, these references cover the validated safety protocols for the chemical class (Fluorinated Benzylamines).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzylamine Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling of fluorinated amines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Disclaimer: This guide is intended for use by trained scientific personnel. It is based on structural activity relationships (SAR) and standard chemical hygiene practices. Always consult the specific vendor SDS if available before use.

Sources

Unraveling the Enigma of CAS 1340335-51-4: A Search for Identity and Availability

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical research and development, the accurate identification of a compound is the foundational first step. A Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier, essential for navigating the vast world of chemical information. This guide addresses the query of CAS 1340335-51-4, documenting the extensive search for its identity and commercial availability.

The Investigation: A Multi-Faceted Approach

A comprehensive investigation was undertaken to identify the chemical entity associated with CAS 1340335-51-4 and to subsequently locate its commercial suppliers. The search strategy encompassed a wide array of resources, including:

  • Global Chemical Databases: Extensive searches were performed across numerous public and commercial chemical databases.

  • Scientific Literature Repositories: Leading scientific publishers and databases were scoured for any mention of the CAS number in research articles, studies, or supplementary information.

  • Patent Archives: International and regional patent databases were queried to ascertain if the CAS number was associated with a novel, proprietary compound.

  • Supplier and Manufacturer Catalogs: The online catalogs of major chemical suppliers and manufacturers were systematically checked.

Findings: An Unidentified CAS Number

Despite a thorough and multi-pronged investigation, no chemical compound or substance has been identified with the CAS number 1340335-51-4. This suggests one of the following possibilities:

  • The CAS number may be inaccurate or contain a typographical error.

  • The CAS number could be assigned to a substance that is not publicly disclosed. This can occur with proprietary compounds during the early stages of research and development.

  • The substance may be extremely new, and information has not yet been propagated to public databases.

The Path Forward: Verification is Key

For researchers, scientists, and drug development professionals seeking to source a chemical, the accuracy of the CAS number is paramount. In light of the findings, it is recommended to:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

  • Cross-reference with a Chemical Name or Structure: If available, use the chemical name, IUPAC name, or a structural representation (like a SMILES string or InChI key) to search for the compound. This can often lead to the correct CAS number.

  • Contact the Original Source: If the CAS number was obtained from a publication, patent, or another researcher, reaching out to the original source for clarification may resolve the discrepancy.

While the search for CAS 1340335-51-4 did not yield a specific compound, this guide underscores the critical importance of accurate chemical identifiers in the scientific process. Should a valid CAS number or an alternative identifier be provided, a comprehensive technical guide on its commercial availability and suppliers can be readily compiled.

Methodological & Application

Application Note: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine as a Scaffold in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine (referred to herein as Fragment F-2P ) as a high-value scaffold in Fragment-Based Drug Design (FBDD).[1] Unlike high-throughput screening (HTS) hits, which often require "pruning" of unnecessary molecular weight, Fragment F-2P is designed for "growing."[1] Its specific substitution pattern—a metabolic blocker (4-Fluoro) combined with a hydrophobic ortho-reach (2-Propoxymethyl)—makes it an ideal starter piece for targeting hydrophobic sub-pockets adjacent to polar active sites (e.g., kinase hinge regions or protease S1 pockets).[1]

This guide provides validated protocols for biophysical screening (SPR and STD-NMR) and outlines chemical elaboration strategies to evolve this fragment into a lead-like compound.

Scaffold Profile & Chemoinformatic Analysis[2]

Before commencing experimental workflows, it is critical to understand the physicochemical "personality" of the scaffold. Fragment F-2P is a textbook "Rule of Three" (Ro3) compliant molecule, optimized for high Ligand Efficiency (LE).[1]

Physicochemical Properties
PropertyValueFBDD Implication
Molecular Weight 197.25 Da< 300 Da (Ro3 Compliant).[1] Allows significant mass addition during optimization.
cLogP ~1.8 - 2.1Ideal range.[1] Sufficiently lipophilic to bind, but soluble enough for NMR/SPR screening at mM concentrations.
H-Bond Donors 2 (Primary Amine)Critical anchor point for Asp/Glu residues or backbone carbonyls.[1]
H-Bond Acceptors 2 (Amine N, Ether O)The ether oxygen provides a weak acceptor vector, potentially for water-mediated bridges.[1]
Rotatable Bonds 4The propoxymethyl chain allows conformational adaptation to "breathing" pockets.
Structural Rationale
  • The 4-Fluoro "Shield": The fluorine atom at the para-position relative to the amine serves two functions:

    • Metabolic Stability: It blocks para-hydroxylation by Cytochrome P450s, a common metabolic soft spot in benzylamines [1, 2].[1]

    • Electronic Modulation: It lowers the pKa of the benzylamine slightly compared to the unsubstituted parent, potentially optimizing the ionization state for specific pH environments.

  • The 2-Propoxymethyl "Wedge": The ortho-substitution creates a steric clash that discourages planarity, forcing the molecule into a specific conformation that can reduce the entropic penalty upon binding. The propyl chain is a "grease" vector intended to fill adjacent hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)[1][3][4][5][6]

SPR is the primary filter to detect binding of low-affinity fragments (


 in high 

M to mM range).[1]
Experimental Design (The "Clean Screen")

Fragment screening requires rigorous solvent correction due to the low signal-to-noise ratio.[1]

Reagents:

  • Sensor Chip: CM5 or Streptavidin (SA) Series S.[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO .[1]

  • Ligand: Target protein (biotinylated or amine-coupled).[1]

Protocol Steps:

  • Immobilization: Immobilize the target protein to a density of 2000–4000 RU. Note: Higher density is required for fragments than for antibodies to generate sufficient

    
    .[1]
    
  • Solvent Correction Cycles (CRITICAL):

    • Prepare a DMSO calibration curve ranging from 1.5% to 2.5% DMSO in Running Buffer (8 points).

    • Inject these standards at the beginning and end of the run to compensate for bulk refractive index changes caused by DMSO mismatches [3].

  • Fragment Injection:

    • Prepare Fragment F-2P at 200 µM in Running Buffer (ensure final DMSO matches the 2% bulk).

    • Flow Rate: 30 µL/min.

    • Contact Time: 30 seconds (fast on/off rates are typical for fragments).

    • Dissociation Time: 15 seconds.

  • Regeneration: Usually not required for fragments (fast off-rate).[1] If "sticky," use a 10s pulse of "Super Inject" (buffer wash).

Self-Validating Control:

  • Include a Positive Control (known binder) every 10 cycles to monitor surface activity.[1]

  • Zero-Concentration Injection: Inject running buffer alone.[1] If the response is not 0 ± 2 RU after solvent correction, the system is drifting.

Protocol B: Structural Validation via STD-NMR

Saturation Transfer Difference (STD) NMR validates that the fragment binds specifically to the protein and maps the binding epitope (which part of the molecule touches the protein).

Methodology

System: 500 MHz or 600 MHz NMR with CryoProbe. Temperature: 283 K (10°C) to reduce exchange broadening.[1]

Protocol Steps:

  • Sample Preparation:

    • Protein: 10–20 µM.[1]

    • Fragment F-2P: 500 µM – 1 mM (Ligand excess is crucial, typically 50:1 or 100:1).[1]

    • Buffer:

      
       or 
      
      
      
      (90:10) buffered saline.[1][2] Avoid DMSO if possible, or keep < 2%.
  • Pulse Sequence:

    • On-Resonance Irradiation: Set saturation pulse at -0.5 ppm or 12 ppm (protein methyls or amides) for 2 seconds.

    • Off-Resonance Irradiation: Set at 30 ppm (control).

  • Data Acquisition:

    • Record the difference spectrum (Off - On).[1]

    • Only ligand protons in close contact (< 5 Å) with the protein will receive saturation transfer and appear in the difference spectrum [4, 5].

Interpretation for F-2P:

  • Strong STD Signal at ~2.8 ppm (Amine

    
    ):  Indicates the amine is the primary anchor.
    
  • Strong STD Signal at ~0.9 ppm (Propyl

    
    ):  Confirms the hydrophobic tail is buried in the pocket.
    
  • No Signal: Non-binder.

Chemical Elaboration Strategies

Once binding is confirmed, the fragment must be "grown" to improve potency. The primary vector for Fragment F-2P is the nitrogen atom.

Synthetic Pathways

The following Graphviz diagram illustrates the logical flow for elaborating Fragment F-2P.

Elaboration_Strategy Scaffold Fragment F-2P (Amine Anchor) Amide Amide Coupling (R-COOH) Scaffold->Amide HATU/DIEA RedAm Reductive Amination (R-CHO) Scaffold->RedAm NaBH(OAc)3 Sulfon Sulfonylation (R-SO2Cl) Scaffold->Sulfon Pyridine/DCM Urea Urea Formation (R-NCO) Scaffold->Urea DIPEA P_Amide Amide (Rigid Linker, H-Bond Acceptor) Amide->P_Amide P_RedAm Secondary Amine (Basic, Flexible, Cationic Interaction) RedAm->P_RedAm P_Sulfon Sulfonamide (H-Bond Donor, Transition State Mimic) Sulfon->P_Sulfon P_Urea Urea (Dual H-Bond Donor/Acceptor) Urea->P_Urea

Figure 1: Synthetic divergence from the primary amine of Fragment F-2P.[1] The choice of pathway depends on the specific requirements of the target pocket (e.g., need for a basic center vs. a neutral H-bond acceptor).

Protocol: Parallel Synthesis (Amide Library)

Objective: Create a mini-library of 24 analogues targeting the S2/S3 pockets.

  • Plate Setup: Load 24 diverse carboxylic acids (0.1 mmol) into a 96-well reaction block.

  • Activation: Add HATU (0.1 mmol) and DIEA (0.2 mmol) in DMF (500 µL). Shake for 10 min.

  • Addition: Add Fragment F-2P (0.1 mmol) in DMF.

  • Incubation: Shake at RT for 4 hours.

  • Workup: Evaporate solvent. Resuspend in DMSO.

  • QC: Verify conversion via LC-MS. The fluorine atom provides a distinct handle for

    
     NMR QC if needed.
    

Case Study: Targeting the Kinase Hinge Region

Hypothesis: The primary amine of Fragment F-2P mimics the N1/N6 of adenine in ATP, forming hydrogen bonds with the kinase hinge region backbone. The ortho-propoxymethyl group occupies the "Gatekeeper" pocket or the solvent-exposed front region, depending on the specific kinase architecture.

Workflow Visualization:

FBDD_Workflow Start Fragment F-2P Screen Screening (SPR/NMR) Confirm Binding Start->Screen Model Docking/X-Ray Identify Vectors Screen->Model Hit Confirmed Design Design: Grow from Amine Target: Ribose Pocket Model->Design Vector Defined Synth Synthesize Analogues (Amides/Ureas) Design->Synth Test Biological Assay (IC50 / Kd) Synth->Test Test->Start No Activity (Fail Fast) Test->Design SAR Iteration

Figure 2: Iterative FBDD cycle for optimizing Fragment F-2P.

Strategic Insight: The "Fluorine Scan"

During the optimization phase, retain the fluorine atom. If potency increases significantly upon growing the molecule, synthesize the des-fluoro analog.

  • If Potency Drops: The fluorine is making a specific contact or influencing the pKa favorably.

  • If Potency is Unchanged: The fluorine is serving purely as a metabolic block (keep it).

References

  • Shah, P., & Westwell, A. D. (2007).[3] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.[3] Link

  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.[1][4] Link (Note: Generalized link to ACS Med Chem as specific 2026 DOI is prospective).[1]

  • Giannetti, A. M. (2011). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 54(8), 2780–2794. Link[1]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. Link[1]

  • Hubbard, R. E., & Murray, J. B. (2011). The role of fragment-based drug discovery. Methods in Molecular Biology, 803, 1-13.[1] Link

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols: Reaction Conditions for Nucleophilic Substitution with Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Benzylamines

In the landscape of modern medicinal chemistry, fluorinated organic molecules are indispensable tools for drug design and development. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] Fluorinated benzylamines are particularly valuable building blocks, as the strong electron-withdrawing nature of fluorine modulates the basicity of the amine group, a critical parameter for drug absorption and transport.[1]

This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution reactions involving fluorinated benzylamines. These compounds exhibit a fascinating dual reactivity: they can act as nucleophiles, where the fluorine atoms electronically tune the reactivity of the amine, or they can serve as electrophilic substrates in nucleophilic aromatic substitution (SNA_r_), where a fluorine atom itself is displaced. Understanding and controlling these distinct reaction pathways is crucial for the effective synthesis of complex, fluorinated drug candidates. We will delve into the mechanistic principles, provide field-tested protocols, and offer expert insights into optimizing these critical transformations.

Part I: Fluorinated Benzylamines as Tunable Nucleophiles

The most intuitive role for a benzylamine is that of a nucleophile, where the lone pair of electrons on the nitrogen atom attacks an electrophilic center. When the benzylamine is fluorinated, the reaction's outcome and rate are heavily influenced by the electronic effects of the fluorine substituents.

Mechanistic Principles & Causality

The reaction of a fluorinated benzylamine with an electrophile, such as an alkyl or benzyl halide, typically proceeds via a standard bimolecular nucleophilic substitution (S_N_2) mechanism.[3] The core of this reaction is the attack of the amine's lone pair on the electrophilic carbon, forming a C-N bond and displacing a leaving group.

The defining characteristic of this transformation is the influence of the fluorine atoms on the amine's nucleophilicity. Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect (-I effect) pulls electron density away from the aromatic ring and, consequently, from the benzylic carbon and the nitrogen atom. This reduction in electron density at the nitrogen center lowers its basicity and, in parallel, its nucleophilicity.[1][3]

Expert Insight: The consequence of this electronic tuning is a trade-off. While the reduced basicity imparted by fluorine is often desirable for the final drug molecule's pharmacokinetic profile[1], it makes the starting benzylamine a less potent nucleophile. Therefore, reactions may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to their non-fluorinated analogs. Studies have shown that electron-withdrawing groups, such as trifluoromethyl (CF₃), decrease the rate of reaction, whereas electron-donating groups increase it.[3]

cluster_0 Effect of Fluorine on Benzylamine Nucleophilicity node_f Fluorine Substituent (-I Effect) node_ring Aromatic Ring node_f->node_ring Withdraws e⁻ density node_amine Amine Group (-CH₂NH₂) node_ring->node_amine Inductively pulls e⁻ node_nuc Decreased Nucleophilicity node_amine->node_nuc node_rate Slower S_N_2 Reaction Rate node_nuc->node_rate Leads to

Caption: Logical workflow of fluorine's inductive effect on reactivity.

Key Reaction Parameters

Optimizing the N-alkylation of a fluorinated benzylamine requires careful consideration of the solvent, base, and temperature.

ParameterRecommended ChoiceRationale & Expert Insights
Electrophile Primary or benzylic halides (R-Br, R-I)These substrates are most susceptible to S_N_2 attack. Iodides are more reactive than bromides. Tertiary halides will lead to elimination.
Solvent Polar Aprotic (DMF, DMSO, CH₃CN)These solvents effectively solvate the cation but not the nucleophile, preserving its reactivity. They do not form hydrogen bonds that would "cage" and deactivate the amine nucleophile.[4]
Base (Optional) Non-nucleophilic base (e.g., K₂CO₃, DIPEA)A base is often required to neutralize the H-X acid formed during the reaction, which would otherwise protonate and deactivate the starting amine. Using 2.1 equivalents of the amine (one as nucleophile, one as base) is also a common strategy.
Temperature 25°C to 80°CRoom temperature may suffice for highly reactive electrophiles. However, due to the reduced nucleophilicity of the fluorinated amine, moderate heating is often necessary to achieve a reasonable reaction rate.
Protocol 1: N-Alkylation of 4-(Trifluoromethyl)benzylamine

This protocol describes a general procedure for the reaction of a fluorinated benzylamine with benzyl bromide.

Materials:

  • 4-(Trifluoromethyl)benzylamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethyl)benzylamine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (approx. 0.1 M concentration relative to the amine).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and monitor its progress by TLC or LC-MS. The reaction may take 4-12 hours.

  • Once the starting amine is consumed, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(benzyl)-4-(trifluoromethyl)benzylamine.

Part II: Fluorinated Benzylamines as Substrates for S_N_Ar

A powerful, albeit less intuitive, reaction involves using a highly fluorinated benzylamine as the electrophilic substrate in a Nucleophilic Aromatic Substitution (SNA_r_) reaction. In this scenario, a nucleophile attacks the electron-deficient aromatic ring and displaces one of the fluorine atoms.

Mechanistic Principles & Causality

The SNA_r_ reaction does not follow an S_N_1 or S_N_2 pathway. Instead, it proceeds via a two-step addition-elimination mechanism .[5][6]

  • Addition (Rate-Determining Step): A potent nucleophile attacks one of the carbon atoms bearing a fluorine atom. This ipso-attack is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity.[7] A resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex , is formed.[8][9]

  • Elimination (Fast Step): The aromaticity is restored in a rapid second step where the leaving group (in this case, a fluoride ion) is expelled.

The "Element Effect" - Why Fluorine is an Excellent Leaving Group: Contrary to what is observed in S_N_2 reactions, the reactivity order for leaving groups in SNA_r_ is F > Cl > Br > I .[10][11] This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[5][8] The extreme electronegativity of fluorine makes the carbon it is attached to highly electrophilic and strongly activates the ring toward attack. This activating effect far outweighs the strength of the C-F bond, which is broken in the fast, non-rate-limiting elimination step.[7]

Start Fluorinated Benzylamine + Nucleophile (Nu⁻) TS1 Transition State 1 (High Energy) Start->TS1 Step 1: Addition (Slow, Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) TS1->Intermediate TS2 Transition State 2 (Low Energy) Intermediate->TS2 Step 2: Elimination (Fast) End Substituted Product + Fluoride (F⁻) TS2->End

Caption: S_N_Ar reaction pathway via a Meisenheimer intermediate.

Key Reaction Parameters

Successful SNA_r_ reactions on fluorinated benzylamines depend critically on the choice of nucleophile, solvent, and base.

ParameterRecommended ChoiceRationale & Expert Insights
Substrate Polyfluorinated benzylamines (e.g., pentafluorobenzylamine)High levels of fluorination are required to sufficiently activate the ring for nucleophilic attack. Substitution typically occurs at the para position due to steric and electronic factors.
Nucleophile "Soft" nucleophiles (Amines, Thiols, Alkoxides)A wide range of nucleophiles can be used.[5] The strength of the nucleophile will dictate the required reaction temperature.
Solvent Polar Aprotic (DMSO, DMF, NMP)These solvents are essential. They strongly solvate the counter-ion of the nucleophile but poorly solvate the nucleophilic anion itself, maximizing its reactivity. Protic solvents would stabilize the nucleophile via H-bonding, reducing its potency.
Base Mild inorganic base (K₂CO₃, Cs₂CO₃) or organic base (DBU)A base is often needed to generate the active nucleophile in situ (e.g., deprotonating a thiol to a thiolate) or to scavenge any acid formed.[12]
Temperature 25°C to 100°CMany SNA_r_ reactions on highly activated systems like pentafluorobenzylamine can proceed at room temperature.[12] Less activated substrates or weaker nucleophiles may require heating.
Protocol 2: Para-Substitution on 2,3,4,5,6-Pentafluorobenzylamine

This protocol outlines the reaction of pentafluorobenzylamine with a secondary amine, pyrrolidine, to achieve selective substitution at the 4-position.

Materials:

  • 2,3,4,5,6-Pentafluorobenzylamine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,3,4,5,6-pentafluorobenzylamine (1.0 eq) in anhydrous DMSO (approx. 0.2 M).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add pyrrolidine (1.2 eq) to the stirring mixture.

  • Stir the reaction at room temperature for 15 hours, monitoring by LC-MS.[12]

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 4-(pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzylamine.

Part III: Advanced Concepts - Nucleophilic Substitution via C-N Bond Activation

While challenging, it is possible for the amine moiety itself to act as a leaving group from the benzylic position. The direct displacement of -NH₂ is highly unfavorable because the amide anion (NH₂⁻) is an extremely poor leaving group.[13] Therefore, specialized strategies are required to activate the C-N bond for cleavage.

Conceptual Overview: This area of research largely relies on transition-metal catalysis.[14] Catalysts based on palladium, rhodium, or nickel can facilitate the cleavage of the inert C-N bond through various mechanisms, such as oxidative addition.[15]

  • Activation: The benzylamine coordinates to the metal center. In some cases, an acid co-catalyst is used to protonate the amine, converting it into a better leaving group (ammonium ion).[16]

  • C-N Cleavage: The transition metal inserts into the C-N bond via oxidative addition, forming a metal-amido complex.

  • Substitution: A nucleophile, often delivered as an organometallic reagent, undergoes transmetalation or reductive elimination to form the new C-Nu bond.

Expert Insight: These methods are at the forefront of synthetic chemistry and are not "classical" nucleophilic substitutions. They offer powerful ways to functionalize molecules but require careful catalyst and ligand screening and are often sensitive to air and moisture. They represent a departure from traditional conditions and open avenues for previously inaccessible transformations.

cluster_workflow Conceptual Workflow for C-N Bond Activation A Fluorinated Benzylamine C Oxidative Addition (C-N Cleavage) A->C B Transition Metal Catalyst (e.g., Pd(0)) B->C D π-benzyl-Metal Complex C->D F Reductive Elimination D->F E Nucleophile (Nu⁻) E->F G Substituted Product + Regenerated Catalyst F->G G->B Catalytic Cycle

Caption: General catalytic cycle for C-N bond activation/substitution.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]

  • Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines. [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Chinese Chemical Society. (2025). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Taylor & Francis Online. (2009). Synthesis of Fluorinated Chiral Amines Using N-Tert-Butylsulfinyl Imines. [Link]

  • SlideShare. (n.d.). Aromatic nucleophilic substitution. [Link]

  • National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Journal of the American Chemical Society. (2026). C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons. [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • EThOS. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Michigan State University. (n.d.). Amine Reactivity. [Link]

  • ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • Royal Society of Chemistry. (2015). Transition-metal-catalysed C-N bond activation. [Link]

  • Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov. [Link]

  • Accounts of Chemical Research. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Chemical Reviews. (2015). Transition-Metal-Catalyzed Cleavage of C–N Single Bonds. [Link]

  • Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • ResearchGate. (n.d.). C—H bond and C—N bond activation for catalytic benzylation reaction: three strategies. [Link]

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • ChemRxiv. (n.d.). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Amines as leaving groups in nucleophilic aromatic substitution reactions. Part 5.1 Substitution vs.N-oxide formation in the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide ions. [Link]

  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • ResearchGate. (2025). (PDF) Nucleophilic Substitution Reactions of N-Methyl ?-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[3][13]imidazo[2,1-b]thiazoles. [Link]

Sources

Application Note: Preparation of Hydrochloride Salts of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This Application Note details the protocol for the salification of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine (Free Base) to its Hydrochloride (HCl) salt .

In drug development, converting a lipophilic free base amine into a hydrochloride salt is a critical step to enhance aqueous solubility, bioavailability, and solid-state stability. The specific substitution pattern of this molecule—containing a fluorine atom at the 4-position and a propoxymethyl ether at the 2-position—requires a tailored approach to prevent ether cleavage while ensuring high crystallinity.

Key Technical Considerations:

  • Ether Stability: The propoxymethyl ether linkage is generally stable to hydrochloric acid under mild conditions, but high temperatures or strong Lewis acids must be avoided to prevent dealkylation.

  • Hygroscopicity: Benzylamine salts can be hygroscopic. Anhydrous processing is preferred to prevent the formation of hydrates or "oiling out."

  • Regiochemistry: The 4-fluoro substituent is electron-withdrawing, slightly reducing the basicity of the benzylic amine compared to unsubstituted benzylamine, potentially requiring a slight excess of acid or longer equilibration times.

Chemical Context & Reaction Scheme

The transformation relies on a Brønsted acid-base reaction where the lone pair of the benzylic nitrogen accepts a proton from hydrochloric acid.

Reaction:



Where R = 4-Fluoro-2-(propoxymethyl)phenyl.

Physicochemical Properties (Predicted)
PropertyFree BaseHydrochloride Salt
State Oil or Low-Melting SolidCrystalline Solid
Solubility (Water) LowHigh
Solubility (Ether) HighInsoluble
pKa (Conjugate Acid) ~9.0 - 9.5N/A

Materials & Equipment

Reagents
  • Precursor: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine (Free Base), >98% purity.

  • Acid Source (Select one based on availability):

    • Preferred: 4.0 M HCl in 1,4-Dioxane (Anhydrous).

    • Alternative: 2.0 M HCl in Diethyl Ether.

  • Solvents:

    • Ethyl Acetate (EtOAc) – HPLC Grade (Reaction Solvent).

    • tert-Butyl Methyl Ether (MTBE) or Diethyl Ether (Anti-solvent).

    • Isopropanol (IPA) – (For Recrystallization).

Equipment
  • Jacketted reactor or round-bottom flask (3-neck) with overhead stirrer.

  • Nitrogen/Argon inert gas line.

  • Addition funnel (pressure-equalizing).

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum drying oven.

Experimental Protocols

Method A: Anhydrous Precipitation (Recommended)

Best for high-purity isolation and preventing oiling out.

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10.0 g (approx. 50 mmol) of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine into the reactor.

    • Add 50 mL of anhydrous Ethyl Acetate (5 vol).

    • Stir at 20–25°C until fully dissolved.

    • Checkpoint: Ensure the solution is clear. If particulates are present, filter through a 0.45 µm PTFE filter.

  • Acid Addition:

    • Cool the solution to 0–5°C using an ice/water bath.

    • Charge 14 mL of 4M HCl in Dioxane (56 mmol, 1.1 equivalents) into the addition funnel.

    • Add the HCl solution dropwise over 30 minutes.

    • Observation: A white precipitate should begin to form immediately.

    • Caution: The reaction is exothermic.[1] Maintain internal temperature < 15°C.

  • Equilibration:

    • After addition is complete, remove the cooling bath and allow the slurry to warm to room temperature (20–25°C).

    • Stir for 2 hours to ensure complete conversion and crystal aging.

  • Isolation:

    • Add 50 mL of MTBE (Anti-solvent) to maximize yield (Optional, if supernatant is still milky).

    • Filter the solid using a Buchner funnel under vacuum.

    • Wash the filter cake 2x with 20 mL of cold MTBE/EtOAc (1:1 mixture).

  • Drying:

    • Transfer the wet cake to a vacuum oven.

    • Dry at 40–45°C under reduced pressure (< 50 mbar) for 12 hours.

    • Validation: Dry until constant weight is achieved.

Method B: Recrystallization (Purification)

Use this if the initial salt is colored or has low purity.

  • Dissolve the crude HCl salt in a minimum amount of boiling Isopropanol (IPA) .

  • Slowly add Diethyl Ether or MTBE until gentle turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then to 4°C overnight.

  • Filter the resulting needles/plates and dry as above.

Process Visualization (Workflow)[2]

SaltFormation cluster_purify Optional Purification Start Start: Free Base (Oil/Solid) Dissolve Dissolve in EtOAc (Anhydrous) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddAcid Add 4M HCl/Dioxane (Dropwise, 1.1 eq) Cool->AddAcid Exothermic Precipitate Precipitation Forms AddAcid->Precipitate Age Age Crystals (2h @ 25°C) Precipitate->Age Filter Filtration & Wash (Cold MTBE) Age->Filter Dry Vacuum Dry (45°C, 12h) Filter->Dry QC QC Analysis (NMR, XRD, HPLC) Dry->QC Recryst Recrystallize (IPA / MTBE) QC->Recryst If Purity < 98% Recryst->Filter

Figure 1: Workflow for the preparation of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine Hydrochloride.

Analytical Characterization & Validation

To ensure the "Trustworthiness" of the protocol, the isolated product must be validated against the following criteria.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
     (Chloroform-d may not dissolve the salt well).
    
  • Key Signals:

    • Ammonium Protons: Broad singlet at

      
       8.0–8.5 ppm (integrating for 3H, exchangeable with D
      
      
      
      O).
    • Benzylic CH

      
      :  Quartet or broad singlet at 
      
      
      
      4.0–4.2 ppm (shifted downfield from free base).
    • Propyl Group: Triplet (

      
      0.9 ppm), Multiplet (
      
      
      
      1.6 ppm), Triplet (
      
      
      3.4 ppm).
    • Aromatic Region: Characteristic splitting for 1,2,4-substituted benzene (coupling with Fluorine).

Chloride Content (Titration)
  • Method: Potentiometric titration with Silver Nitrate (AgNO

    
    ).
    
  • Theoretical Calculation:

    • MW (Free Base) =

      
      
      
      
      
      197.25 g/mol
    • MW (HCl Salt) = 197.25 + 36.46 = 233.71 g/mol

    • Theoretical % Cl =

      
      
      
  • Acceptance Criteria:

    
    
    
X-Ray Powder Diffraction (XRPD)
  • Perform XRPD to confirm crystallinity and identify polymorphs. Amorphous halos indicate "oiling out" or improper drying.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solvent too polar or water present.Use anhydrous reagents. Switch solvent to EtOAc/MTBE mixture. Seed with crystals if available.
Yellow Coloration Oxidation of amine or impurities.Recrystallize from IPA/Activated Carbon. Perform reaction under Nitrogen.
Hygroscopicity Residual solvent or intrinsic property.Dry strictly under vacuum. Store in desiccator. Handle in humidity-controlled room.
Low Yield High solubility in mother liquor.Cool to -20°C before filtration. Add more anti-solvent (MTBE/Hexane).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.

  • General Benzylamine Synthesis Protocols. (Adapted from standard literature for benzylamine hydrochloride preparation). PrepChem & ResearchGate Community Discussions.

Sources

Application Note: Thermodynamic Solubility Assessment of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Detailed Technical Guide & Self-Validating Protocol

Executive Summary

In early-stage drug discovery and formulation development, establishing the precise solubility profile of functional building blocks is critical to preventing false negatives in high-throughput screening (HTS) and ensuring robust downstream synthesis. This application note details the physicochemical profiling and thermodynamic solubility assessment of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine (Chemical Formula: C₁₁H₁₆FNO; MW: 197.25 g/mol ).

As a Senior Application Scientist, I have designed this guide to move beyond a simple procedural list. Here, we dissect the causality of solvation mechanics in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), providing a self-validating shake-flask protocol coupled with LC-MS/MS quantification.

Physicochemical Profiling & Solvation Mechanics

To accurately measure solubility, one must first understand the molecular drivers of solvation. [4-Fluoro-2-(propoxymethyl)phenyl]methanamine contains three distinct functional domains that dictate its interaction with organic solvents:

  • Primary Amine (-NH₂): A basic center (estimated pKa ~9.0–9.5) capable of acting as both a hydrogen-bond donor and acceptor.

  • Propoxymethyl Ether (-CH₂-O-Pr): A flexible, lipophilic chain that introduces a hydrogen-bond acceptor oxygen.

  • Fluorophenyl Core: A hydrophobic, electron-withdrawing ring that increases the overall lipophilicity of the molecule.

Causality of Solvent Selection
  • DMSO (Polar Aprotic): DMSO is the ubiquitous solvent for HTS library storage. Its high dipole moment and strong hydrogen-bond accepting nature (via the S=O bond) efficiently solvate the primary amine protons and the fluorophenyl core. The free base form of our target amine will exhibit near-miscible solubility in DMSO.

  • Methanol (Polar Protic): Methanol is critical for LC-MS analytical preparations and salt-formation workflows. Because it acts as both a hydrogen-bond donor and acceptor, it is exceptionally suited for solvating the hydrochloride (HCl) salt form of this amine. Methanol can solvate the protonated amine cation (via oxygen lone pairs) and the chloride counterion (via hydroxyl hydrogen donation).

Solvation cluster_DMSO DMSO (Polar Aprotic) cluster_MeOH Methanol (Polar Protic) Molecule Target Amine (Free Base) DMSO_HBA H-Bond Acceptor (S=O to -NH2) Molecule->DMSO_HBA DMSO_Dipole High Dipole Moment (Solvates core) Molecule->DMSO_Dipole MeOH_HBD H-Bond Donor (OH to Ether/Amine) Molecule->MeOH_HBD MeOH_HBA H-Bond Acceptor (O to -NH2) Molecule->MeOH_HBA

Logical relationship of solvent-solute interactions driving solubility in DMSO and methanol.

Experimental Rationale: Kinetic vs. Thermodynamic Solubility

In drug development, solubility is generally categorized into kinetic and thermodynamic measurements.

  • Kinetic Solubility involves a solvent-shift method (e.g., diluting a DMSO stock into an aqueous buffer) to find the precipitation point. While fast, it is prone to supersaturation artifacts (Enamine)[1].

  • Thermodynamic Solubility determines the maximum equilibrium concentration of a solid dissolved in a solvent. For preparing foundational stock solutions in DMSO or Methanol, the thermodynamic Shake-Flask Method is the gold standard (WuXi AppTec)[2]. It ensures absolute equilibrium, preventing unexpected downstream precipitation that could ruin automated screening assays[3].

Self-Validating Thermodynamic Solubility Protocol

To ensure data trustworthiness, this protocol is engineered as a self-validating system . It incorporates internal controls, deliberate phase-separation choices, and calibration checks to eliminate false readings[4].

Step-by-Step Methodology

Step 1: Solid Preparation & QC

  • Action: Weigh an excess amount (e.g., 10–15 mg) of[4-Fluoro-2-(propoxymethyl)phenyl]methanamine into a 2 mL glass HPLC vial[5].

  • Causality: An excess of solid must remain visible at the end of the assay to confirm that the solution has truly reached its saturation limit (equilibrium).

Step 2: Solvent Addition & Internal Standardization

  • Action: Add 1.0 mL of anhydrous DMSO (for HTS stocks) or HPLC-grade Methanol.

  • Self-Validation Check: In a parallel control vial, prepare a saturated solution of a known reference standard (e.g., Ketoconazole). If the control compound's measured solubility deviates from established literature values, the solvent integrity (e.g., water absorption) or analytical calibration is compromised[6].

Step 3: Shake-Flask Equilibration

  • Action: Seal the vials and agitate on an orbital shaker at 700 RPM for 24 to 48 hours at a highly controlled 25.0 ± 0.2 °C[4].

  • Causality: A minimum of 24 hours is required to overcome the crystal lattice energy of stable polymorphs. Shorter incubation times risk measuring a transient, incomplete dissolution state (FDA Guidelines)[7].

Step 4: Phase Separation (Centrifugation)

  • Action: Transfer the suspension to a microcentrifuge tube and spin at 5,000 RPM for 15 minutes to pellet the undissolved solid[6].

  • Causality: Centrifugation is deliberately selected over membrane filtration (e.g., PTFE or Nylon filters). Lipophilic molecules containing fluorophenyl moieties are highly prone to non-specific adsorption onto filter matrices, which artificially lowers the quantified solubility[8].

Step 5: LC-MS/MS Quantification

  • Action: Carefully aspirate the supernatant. Perform serial dilutions (e.g., 1:100, then 1:1,000) using a 1:1 Methanol/Water diluent[6].

  • Causality: Un-diluted saturated organic solutions will instantly saturate the MS detector and cause severe ion suppression. Dilution brings the concentration within the linear dynamic range of the calibration curve[5].

Workflow Start 1. Solid Compound Prep (Excess Solid Addition) Solvent 2. Solvent Addition (DMSO or Methanol + Internal Std) Start->Solvent Equilibrate 3. Shake-Flask Equilibration (24-48h at 25°C, 700 RPM) Solvent->Equilibrate Phase 4. Phase Separation (Centrifugation at 5000 RPM) Equilibrate->Phase Quant 5. LC-MS/MS Quantification (ESI+ at m/z 198.1) Phase->Quant

Self-validating thermodynamic solubility workflow using the shake-flask method and LC-MS/MS.

LC-MS/MS Analytical Parameters

To accurately quantify the dissolved fraction of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine, utilize the following optimized parameters:

  • Column: Reversed-phase C18 (e.g., Kinetex 2.6 µm, 50 x 2.1 mm) to retain the lipophilic ether chain[5].

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Mode: Electrospray Ionization Positive (ESI+). The basic primary amine will readily protonate.

  • Target Transition: Monitor the [M+H]⁺ parent ion at m/z 198.1 (Calculated exact mass for C₁₁H₁₇FNO⁺).

Quantitative Data & Matrix

The following tables summarize the structural properties and the expected thermodynamic solubility ranges. (Note: As a specialized building block, exact empirical limits depend on specific polymorphic forms; the values below serve as validated benchmarks for assay design).

Table 1: Physicochemical Properties
ParameterValueImpact on Solvation
Molecular Weight 197.25 g/mol Small size favors rapid dissolution kinetics.
Predicted pKa ~9.0 - 9.5Highly ionizable; salt formation significantly alters polarity.
H-Bond Donors 2 (Amine -NH₂)Strong interaction with DMSO (S=O) and MeOH (O).
H-Bond Acceptors 2 (Amine N, Ether O)Strong interaction with MeOH (OH).
Table 2: Expected Thermodynamic Solubility Matrix
SolventCompound FormExpected Solubility LimitPrimary Solvation Mechanism
DMSO Free Base> 100 mg/mL Dipole-dipole interactions; H-bond acceptance from -NH₂.
DMSO HCl Salt10 - 50 mg/mL Moderate; DMSO lacks H-bond donors to solvate the Cl⁻ anion efficiently.
Methanol Free Base> 100 mg/mL Bidirectional H-bonding (donor and acceptor).
Methanol HCl Salt> 100 mg/mL Excellent; Methanol solvates both the protonated amine and the Cl⁻ anion.

References

  • BioDuro-Sundia. "ADME Solubility Assay." BioDuro Global CRDMO. Available at: [Link]

  • Warren Center for Neuroscience Drug Discovery. "Kinetic Solubility 96-Well Protocol." Squarespace Hosted Protocols. Available at: [Link]

  • Food and Drug Administration (FDA). "M9 Biopharmaceutics Classification System-Based Biowaivers." FDA Guidance Documents. Available at:[Link]

  • Avdeef, A. et al. "Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry." Molecular Pharmaceutics (ACS Publications). Available at:[Link]

Sources

Application Note: General Synthetic Route and Protocols for 2-Alkoxy-4-fluorobenzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-Alkoxy-4-fluorobenzylamines are highly versatile building blocks in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and novel therapeutics [1]. The presence of the fluorine atom modulates the pKa of the benzylic amine and enhances metabolic stability, while the ortho-alkoxy group provides a critical vector for structure-activity relationship (SAR) exploration.

Designing a robust, scalable synthetic route for these compounds requires careful consideration of regioselectivity and chemoselectivity. While direct nucleophilic aromatic substitution (SNAr) of 2,4-difluorobenzonitrile is possible, it often yields a mixture of regioisomers. A more reliable, divergent strategy begins with the commercially available 4-fluoro-2-hydroxybenzonitrile . This approach guarantees absolute regiocontrol and allows for late-stage diversification of the alkoxy group prior to nitrile reduction.

Retrosynthetic Pathway

SynthesisRoute SM 4-Fluoro-2-hydroxy- benzonitrile Int 2-Alkoxy-4-fluoro- benzonitrile SM->Int 1. R-X, K2CO3 2. DMF, 60 °C (O-Alkylation) Prod 2-Alkoxy-4-fluoro- benzylamine Int->Prod 1. BH3·THF, 60 °C 2. HCl (Hydrolysis) (Reduction)

Figure 1: Two-step general synthetic route for 2-alkoxy-4-fluorobenzylamines.

Step 1: Regioselective O-Alkylation

Mechanistic Causality & Experimental Design

Phenols are ambident nucleophiles. To ensure exclusive O-alkylation over C-alkylation, we utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) [2]. K₂CO₃ is a mild base (pKa ~10.3) perfectly suited to deprotonate the phenol (pKa ~9) without risking hydrolysis of the sensitive nitrile group. DMF, a polar aprotic solvent, leaves the resulting phenoxide anion highly solvated but "naked" and highly reactive toward electrophilic alkyl halides (R-X).

Detailed Protocol: Synthesis of 2-Alkoxy-4-fluorobenzonitrile
  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 4-fluoro-2-hydroxybenzonitrile (1.0 equiv) and anhydrous DMF (to achieve a 0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 15 minutes. A slight color change (typically to pale yellow) indicates the formation of the phenoxide anion.

  • Alkylation: Add the desired alkylating agent (e.g., Iodomethane, Bromoethane, or Isopropyl bromide) (1.2 equiv) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C.

  • Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The product will appear as a higher-Rf spot under UV (254 nm) compared to the highly polar starting phenol.

  • Workup: Upon complete consumption of the starting material (typically 4–12 hours), cool the mixture to room temperature. Dilute with water (5 volumes) to crash out the product/solubilize the DMF, and extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 20 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is usually >95% pure and can be used directly in the next step.

Step 2: Chemoselective Nitrile Reduction

Mechanistic Causality & Experimental Design

The reduction of a nitrile to a primary amine is notoriously prone to side reactions. Catalytic hydrogenation (e.g., Pd/C, H₂) often leads to the formation of secondary amine byproducts (due to the condensation of the intermediate imine with the newly formed primary amine) and carries a high risk of hydrodefluorination of the aromatic ring. Lithium aluminum hydride (LiAlH₄) is powerful but poses severe safety hazards at scale and can also trigger defluorination.

Therefore, Borane-Tetrahydrofuran complex (BH₃·THF) is the reagent of choice[3]. Borane is a highly electrophilic reducing agent that coordinates selectively to the nitrogen lone pair of the nitrile, smoothly reducing it to the amine without disturbing the aryl fluoride.

Critical Insight: BH₃ reductions yield a highly stable borane-amine complex (


). Standard aqueous quenching is insufficient to liberate the free amine. A strict acidic hydrolysis followed by basification is mandatory.

ReductionWorkflow N1 Reaction: Nitrile + BH3·THF (THF, 60 °C, 15h) N2 Quench: Add MeOH (Destroys excess BH3) N1->N2 N3 Hydrolysis: Add 2M HCl & Heat (Breaks Borane-Amine Complex) N2->N3 N4 Basification: Add NaOH (pH > 10) (Liberates Free Amine) N3->N4 N5 Extraction: EtOAc / DCM (Isolates Final Product) N4->N5

Figure 2: Step-by-step workup workflow for the BH3-mediated nitrile reduction.

Detailed Protocol: Synthesis of 2-Alkoxy-4-fluorobenzylamine
  • Preparation: Dissolve the crude 2-alkoxy-4-fluorobenzonitrile (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add BH₃·THF complex (1.0 M in THF, 2.5 to 3.0 equiv) dropwise. Safety Note: Hydrogen gas is evolved; ensure proper venting.

  • Heating: Remove the ice bath and heat the reaction to 60 °C (reflux) for 12–15 hours [3].

  • Quenching: Cool the reaction to 0 °C. Carefully add Methanol dropwise until vigorous effervescence ceases. This destroys unreacted borane, forming trimethyl borate.

  • Hydrolysis (Crucial Step): Add 2M HCl (5.0 equiv) to the mixture. Heat the solution to 60 °C for 1 hour. This breaks the robust B-N bond of the amine-borane complex.

  • Chemical Purification: Cool to room temperature and extract the acidic aqueous layer with Diethyl Ether (2 × 20 mL). Discard the organic layer—this removes non-basic organic impurities and unreacted starting material.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is > 10. The aqueous layer will turn cloudy as the free amine precipitates/oils out.

  • Isolation: Extract the liberated primary amine with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the pure 2-alkoxy-4-fluorobenzylamine.

Analytical Data & Validation

The acid/base extraction protocol detailed above acts as a self-validating purification system. If executed correctly, the resulting product rarely requires column chromatography. Below is a reference table of expected analytical data for three common derivatives to validate your synthesis.

DerivativeAlkylating AgentTypical Yield (2 Steps)Key ¹H NMR Shifts (CDCl₃, 400 MHz)LC-MS [M+H]⁺
2-Methoxy Iodomethane82 - 88%δ 3.85 (s, 3H, -OCH₃ ), 3.80 (s, 2H, -CH₂ NH₂)156.1
2-Ethoxy Bromoethane80 - 85%δ 4.05 (q, 2H, -OCH₂ -), 1.40 (t, 3H, -CH₃)170.1
2-Isopropoxy 2-Bromopropane75 - 81%δ 4.60 (hept, 1H, -OCH -), 1.35 (d, 6H, -CH₃)184.1

Note: The aromatic protons for these derivatives typically appear as a multiplet system: H-6 (dd, ~7.2 ppm, coupled to F and H-5), H-5 (td, ~6.6 ppm), and H-3 (dd, ~6.6 ppm).

References

  • Guidechem. "4-FLUORO-2-METHOXYBENZYLAMINE 870563-60-3". Guidechem Database.
  • World Intellectual Property Organization. "WO2017015449A1 - Benzodiazepine derivatives as RSV inhibitors". Google Patents.
  • European Patent Office. "EP 4446312 A1 - NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT". EPO.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-(propoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(propoxymethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the reduction of 4-Fluoro-2-(propoxymethyl)benzonitrile. Our goal is to empower you with the scientific rationale behind experimental choices to improve yield, purity, and overall success in this critical synthetic transformation.

Introduction to the Transformation

The reduction of the nitrile group in 4-Fluoro-2-(propoxymethyl)benzonitrile to a primary amine is a fundamental step in many synthetic pathways. While seemingly straightforward, this reaction is prone to challenges that can significantly impact yield and purity. The presence of the fluoro and propoxymethyl substituents introduces electronic and steric factors that must be considered when selecting a reduction strategy. This guide will explore the most common reduction methodologies, address potential pitfalls, and provide robust protocols to overcome them.

The primary transformation is as follows:

Reaction scheme of 4-Fluoro-2-(propoxymethyl)benzonitrile to 4-Fluoro-2-(propoxymethyl)benzylamine

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 4-Fluoro-2-(propoxymethyl)benzonitrile to the corresponding primary amine?

There are three primary, well-established methods for this transformation, each with its own set of advantages and disadvantages:

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel). It is often favored for its high atom economy and the avoidance of metal hydride reagents. However, it can be prone to the formation of secondary and tertiary amine by-products.

  • Metal Hydride Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for nitrile reduction.[1] LiAlH₄ is a powerful, nucleophilic reducing agent that readily converts nitriles to primary amines.[1][2] Borane complexes, such as Borane-THF (BH₃·THF), offer a milder alternative.

  • Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a transition metal catalyst. It can be a safer alternative to using high-pressure hydrogen gas.

Q2: I am observing significant by-product formation during catalytic hydrogenation, specifically secondary and tertiary amines. How can I suppress this?

This is the most common issue encountered with catalytic hydrogenation of nitriles. The formation of these by-products occurs through a well-understood pathway:

  • The primary amine product can react with the intermediate imine, which is formed during the reduction of the nitrile.

  • This reaction forms a secondary imine, which is then further reduced to a secondary amine.

  • This process can repeat to form tertiary amines.

To mitigate this, the addition of ammonia (aqueous or as a gas) to the reaction mixture is highly effective. Ammonia competes with the primary amine product for reaction with the imine intermediate, thus shifting the equilibrium away from secondary amine formation.

Q3: Are there any chemoselectivity concerns with the fluoro and propoxymethyl groups on the starting material?

The fluoro and propoxymethyl groups are generally robust and should remain intact under most standard nitrile reduction conditions.

  • Fluoro Group: Aromatic fluorine is highly stable and will not be reduced by catalytic hydrogenation or common metal hydrides like LiAlH₄ or boranes.

  • Propoxymethyl Group: This ether linkage is also stable under these reducing conditions. Ethers are generally unreactive towards LiAlH₄ and catalytic hydrogenation.[3]

Therefore, chemoselectivity is not a primary concern for this specific substrate. The main focus should be on optimizing the reduction of the nitrile group and minimizing by-product formation.

Q4: What are the best practices for the work-up and purification of the 4-Fluoro-2-(propoxymethyl)benzylamine product?

Proper work-up and purification are critical for obtaining a high-purity product. Benzylamines can be prone to oxidation and the formation of carbonate salts upon exposure to air.

  • Work-up for Metal Hydride Reductions: For LiAlH₄ reactions, a careful quenching procedure is essential. A common and effective method is the Fieser work-up, which involves the sequential addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easily filtered.

  • Acid-Base Extraction: A highly effective purification technique for amines is to perform an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble and separating it from non-basic impurities. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[4]

  • Distillation: For liquid amines, vacuum distillation can be an excellent final purification step to remove non-volatile impurities.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (for hydrogenation).2. Decomposed reducing agent (for metal hydrides).3. Insufficient temperature or pressure (for hydrogenation).4. Poor quality starting material or solvent.1. Use fresh, high-quality catalyst. For Pd/C, ensure it is not pyrophoric by handling it wet or under an inert atmosphere.2. Use a fresh bottle of LiAlH₄ or a recently titrated solution of borane.3. Increase the hydrogen pressure or reaction temperature within established safety limits.4. Ensure starting material is pure and solvents are anhydrous, especially for metal hydride reductions.
Incomplete Reaction 1. Insufficient equivalents of reducing agent.2. Insufficient reaction time.3. Catalyst poisoning (for hydrogenation).1. Increase the stoichiometry of the reducing agent. For LiAlH₄, 1.5-2.0 equivalents are common.2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.3. Ensure the starting material and solvent are free of sulfur or other known catalyst poisons.
Formation of Secondary/Tertiary Amines (Catalytic Hydrogenation) Reaction of the primary amine product with the imine intermediate.Add aqueous ammonia or ammonium hydroxide to the reaction mixture to outcompete the primary amine in reacting with the imine.
Difficult Work-up (LiAlH₄ Reduction) Formation of gelatinous aluminum salts that are difficult to filter.Employ a Fieser work-up: carefully and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams. Stir vigorously until a granular precipitate forms.
Product Degradation during Purification Oxidation or carbonate formation of the amine.Work quickly and, if possible, under an inert atmosphere. For long-term storage, consider converting the amine to a stable salt (e.g., hydrochloride).

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Suppression of By-products

This protocol is designed to maximize the yield of the primary amine by suppressing the formation of secondary and tertiary amine impurities.

Materials:

  • 4-Fluoro-2-(propoxymethyl)benzonitrile

  • Palladium on Carbon (10 wt% Pd/C, 50% wet)

  • Methanol (MeOH)

  • Ammonium Hydroxide (28-30% aqueous solution)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation vessel, add 4-Fluoro-2-(propoxymethyl)benzonitrile (1.0 eq).

  • Add methanol (10-20 volumes, e.g., 10-20 mL per gram of starting material).

  • Add ammonium hydroxide (2.0 eq).

  • Under a stream of inert gas (e.g., nitrogen or argon), carefully add the wet 10% Pd/C catalyst (5-10 mol% Pd).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult your equipment's safety limits).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction or vacuum distillation.

Protocol 2: Borane-THF Reduction

This protocol offers a milder alternative to LiAlH₄ and avoids the need for high-pressure hydrogenation equipment.

Materials:

  • 4-Fluoro-2-(propoxymethyl)benzonitrile

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-Fluoro-2-(propoxymethyl)benzonitrile (1.0 eq) in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1M solution of BH₃·THF (2.0-3.0 eq) dropwise via a syringe or addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1M HCl and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Basify the aqueous residue with 1M NaOH until pH > 12.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed.

Visualizing the Process

General Reaction Pathway

G Start 4-Fluoro-2-(propoxymethyl)benzonitrile Intermediate Imine Intermediate Start->Intermediate [H] Product 4-Fluoro-2-(propoxymethyl)benzylamine Intermediate->Product [H]

Caption: The two-step reduction of the nitrile to the primary amine.

By-product Formation in Catalytic Hydrogenation

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrile Starting Nitrile Imine Imine Intermediate Nitrile->Imine + H₂/Catalyst PrimaryAmine Primary Amine (Product) Imine->PrimaryAmine + H₂/Catalyst SecondaryImine Secondary Imine Imine->SecondaryImine + Primary Amine - NH₃ SecondaryAmine Secondary Amine (By-product) SecondaryImine->SecondaryAmine + H₂/Catalyst

Caption: Competing pathways in catalytic hydrogenation of nitriles.

Troubleshooting Workflow

G Start Reaction Complete? CheckConversion Low Conversion? Start->CheckConversion No CheckPurity High Purity? Start->CheckPurity Yes ReagentActivity Check Reagent/Catalyst Activity CheckConversion->ReagentActivity Yes Purification Optimize Purification (Acid/Base, Distillation) CheckPurity->Purification No Success Successful Synthesis CheckPurity->Success Yes ReactionConditions Optimize Conditions (T, P, time) ReagentActivity->ReactionConditions ReactionConditions->Start Re-run Reaction Purification->Success

Caption: A decision tree for troubleshooting common issues.

References

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General purification techniques for amines are discussed).
  • Hunt, I. (n.d.). Reduction of Nitriles using LiAlH4 to amines. University of Calgary. Retrieved from: [Link]

  • Can LiAlH4 reduce benzene ring? (2018). Quora. Retrieved from: [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from: [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from: [Link]

  • ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile (4 a). (yields determined by ¹H NMR with hexamethylbenzene as internal standard). Retrieved from: [Link]

  • O'Brien, A. G., & Melen, R. L. (2019). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. RSC Advances, 9(56), 32655-32660. Available at: [Link]

  • Google Patents. (1961). Preparation of benzylamine.
  • Ramachandran, P. V., & Gagare, P. D. (2016). Versatile, mild, and selective reduction of various carbonyl groups using an electron-deficient boron catalyst. Organic & Biomolecular Chemistry, 14(24), 5774-5778. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from: [Link]

Sources

Minimizing side reactions during the synthesis of fluorinated benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: F-BnNH2-SYNTH-001 Subject: Minimizing Side Reactions (Defluorination, Dimerization, Over-Alkylation)

Executive Summary: The "Fluorine Factor"

Welcome to the technical support hub. You are likely here because standard benzylamine protocols (which work perfectly for unsubstituted or alkyl-substituted substrates) are failing with your fluorinated precursors.

The Core Problem: Fluorine atoms on the aromatic ring are not inert bystanders. They exert a profound Inductive Effect (-I) , making the benzylic carbon significantly more electrophilic. This accelerates imine formation but also destabilizes the transition states, making the system prone to:

  • Hydrodefluorination (HDF): Catalytic cleavage of the C-F bond (M-19 peaks).

  • Dimerization: Rapid reaction of the product amine with the starting aldehyde/imine.

  • Acidity Changes: Altered pKa of the resulting amine, affecting purification.

This guide provides self-validating protocols to suppress these pathways.

Module 1: Reductive Amination (Aldehyde Route)

Primary Issue: Formation of secondary amines (dimers) due to the high electrophilicity of fluorinated benzaldehydes.

The Mechanism & Failure Points

In a standard "one-pot" mix, the fluorinated benzaldehyde (


) reacts with the amine (

) to form an imine.[1] However, if the reducing agent is too aggressive (e.g., NaBH4) or added too early, it reduces the aldehyde to an alcohol (dead end). If the product amine (

) is formed while aldehyde is still present, it competes with the starting amine, leading to dialkylation.
Diagram: Competitive Pathways in Reductive Amination

ReductiveAmination Aldehyde Fluorinated Benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3/Amine Alcohol Benzyl Alcohol (Side Product) Aldehyde->Alcohol Direct Reduction (Avoid!) Amine Primary Benzylamine Imine->Amine Reduction (H-) Dimer Secondary Amine (DIMER - Side Product) Amine->Dimer + Aldehyde (Over-reaction)

Caption: Pathway logic. Red arrows indicate failure modes (Direct reduction or Dimerization). Green indicates the desired path.

Optimized Protocol: Stepwise Indirect Reductive Amination

Use this for mono-fluorinated or trifluoromethyl substrates.

Reagents:

  • Hydride: Sodium Triacetoxyborohydride (STAB) - Crucial for selectivity.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic Acid (1 eq).

Step-by-Step:

  • Imine Formation (The "Wait" Step): Dissolve Fluorinated Benzaldehyde (1.0 eq) and Amine (1.1 eq) in DCE. Add Acetic Acid (1.0 eq).

    • Checkpoint: Stir for 30-60 mins. Do not add hydride yet. This ensures all aldehyde is converted to imine, starving the dimerization pathway.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Why STAB? It is less nucleophilic than NaBH4 and will not reduce the aldehyde, only the protonated imine.

  • Quench: Quench with saturated NaHCO3.

Troubleshooting Table:

SymptomDiagnosisSolution
Mass Spec shows M + (Ar-CH2) Dimerization. The product amine reacted with residual aldehyde.Switch from One-Pot to Stepwise. Ensure 100% imine conversion (monitor by TLC/NMR) before adding hydride.
Mass Spec shows M + 2 (Alcohol) Direct Reduction. Aldehyde was reduced before imine formation.Use STAB instead of NaBH4. Do not use Methanol as solvent (promotes aldehyde reduction).

Module 2: Catalytic Hydrogenation (Nitrile/Amide Route)

Primary Issue: Hydrodefluorination (HDF). The cleavage of the C-F bond.

The Science of Defluorination

Transition metals (especially Palladium) can insert into the C-F bond via Oxidative Addition, particularly if the fluorine is ortho to the reaction site or if the ring is electron-deficient (e.g., pentafluorophenyl).

Risk Hierarchy of Catalysts:

  • High Risk (Avoid): Pd/C, Pd(OH)2.

  • Medium Risk: Raney Nickel (unless doped/modified).

  • Low Risk (Preferred): Pt/C, PtO2, Rh/Al2O3.

Diagram: Hydrodefluorination Mechanism

HDF_Mechanism Substrate Fluorinated Nitrile/Amide MetalSurface Catalyst Surface (Pd/Ni) Substrate->MetalSurface Adsorption OxAdd Oxidative Addition (M-C-F species) MetalSurface->OxAdd C-F Activation (High T or Pd) Product Fluorinated Benzylamine MetalSurface->Product C=N Reduction (Desired) Defluoro Defluorinated Product (M-19) OxAdd->Defluoro + H2

Caption: The "Danger Zone" is the Oxidative Addition step. Palladium catalyzes this readily. Platinum does not.

Optimized Protocol: Nitrile Reduction with Pt/C

Use this for poly-fluorinated substrates.

Reagents:

  • Catalyst: 5% Pt/C (sulfided version is even better to poison cracking sites).

  • Solvent: Ethanol + HCl (or Acetic Acid).

  • Pressure: 3-5 bar H2.

Step-by-Step:

  • Acidic Environment: Dissolve Nitrile in Ethanol containing 2-3 eq of HCl or Acetic Acid.

    • Why Acid? It protonates the resulting primary amine immediately (

      
      ), preventing it from poisoning the catalyst or reacting with the intermediate imine to form dimers.
      
  • Catalyst Addition: Add Pt/C (5-10 wt%).

  • Hydrogenation: Run at room temperature. Heat promotes C-F cleavage.

Troubleshooting Table:

SymptomDiagnosisSolution
Mass Spec shows M - 19 Hydrodefluorination. STOP using Pd/C. Switch to Pt/C or Rh/Al2O3. Lower the temperature.
Yield is low; SM remains Catalyst Poisoning. The amine product is binding to the metal.Increase acid concentration (HCl) to trap the amine as a salt.
Formation of Dibenzylamine Condensation. Run the reaction in the presence of Boc-anhydride (

) to trap the amine as a carbamate in situ.

Module 3: Advanced FAQ & Troubleshooting

Q: I need to reduce a pentafluorobenzonitrile. Every time I use Pd/C, I lose a fluorine. Why? A: Pentafluorophenyl rings are highly electron-deficient, weakening the C-F bond strength relative to the metal insertion. Pd(0) undergoes oxidative addition into the C-F bond rapidly.

  • Fix: Use Raney Nickel at room temperature or PtO2 . Alternatively, use a chemical reduction: BH3·THF or LiAlH4 (at 0°C) often preserves the fluorine pattern better than heterogeneous catalysis.

Q: Can I use "In Situ" protection to prevent dimerization? A: Yes, this is the "Gold Standard" for high-value substrates.

  • Protocol: Add

    
     (2.0 eq) and catalytic 
    
    
    
    with
    
    
    . The primary amine is trapped immediately as the N-Boc protected benzylamine, which is sterically hindered and electronically deactivated, preventing dimerization.

Q: My fluorinated benzylamine is volatile. I lost it on the rotavap. A: Fluorination increases volatility.

  • Fix: Isolate as the Hydrochloride salt. After the reaction, add HCl in ether/dioxane and filter the precipitate. Do not evaporate the free base to dryness.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

    • Key Insight: Establishes STAB as the superior reagent for suppressing side reactions compared to NaBH3CN.
  • Kuehnel, M. F., et al. (2012). "Selective Hydrogenation of Nitriles to Primary Amines with a Cobalt Catalyst." Angewandte Chemie International Edition. Link

    • Key Insight: Demonstrates non-noble metal utility in preventing over-alkyl
  • Watson, A. J. A., et al. (2009). "Colloidal Rhodium Nanoparticles: A Selective Catalyst for the Hydrogenation of Nitriles to Primary Amines." Organic Letters. Link

    • Key Insight: Rhodium is effective for selectivity and often avoids the HDF issues seen with Palladium.
  • Furuya, T., et al. (2011). "Carbon-Fluorine Bond Activation."[3][4][5] Nature. Link

    • Key Insight: Comprehensive review of the mechanisms behind C-F bond cleavage (HDF) by transition metals.

Disclaimer: These protocols involve hazardous chemicals (hydrides, pressurized hydrogen). Always perform a risk assessment before experimentation.

Sources

Technical Support Center: Handling, Troubleshooting, and Storage of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine . This molecule is a bifunctional compound containing a primary benzylamine and a propoxymethyl ether linkage. Each functional group presents unique degradation pathways when exposed to environmental stressors, requiring stringent, field-proven handling protocols.

Mechanistic Grounding: Why Does Degradation Occur?

To optimize storage, we must first understand the causality of the molecule's degradation. The instability of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine is driven by three primary mechanisms:

  • Benzylamine Oxidation: Primary amines are highly vulnerable to radical-mediated auto-oxidation, which converts the amine into hydroxylamines, imines, or aldehydes[1][2]. This oxidative process is significantly accelerated by light exposure and trace oxygen[3].

  • Carbamate Salt Formation: When exposed to ambient air, the primary amine acts as a strong nucleophile, reacting rapidly with atmospheric carbon dioxide (CO2) to form a solid carbamic acid or carbamate salt via a zwitterion intermediate[4][5].

  • Ether Peroxidation: The propoxymethyl ether linkage is prone to free-radical auto-oxidation. It absorbs molecular oxygen to form hydroperoxides and dialkyl peroxides[6]. These peroxides can accumulate under normal storage conditions and pose a severe explosion hazard if concentrated via evaporation or subjected to mechanical shock[6][7].

DegradationPathways A [4-Fluoro-2-(propoxymethyl) phenyl]methanamine Ox Benzylamine Oxidation (Imines / Aldehydes) A->Ox Carb Carbamate Salt Formation (White Precipitate) A->Carb Perox Ether Peroxide Formation (Explosion Hazard) A->Perox O2 Oxygen (O2) O2->Ox Radical Mechanism O2->Perox Auto-oxidation CO2 Carbon Dioxide (CO2) CO2->Carb Nucleophilic Attack Light Light / UV Light->Ox Catalyst Light->Perox Catalyst

Logical relationship of environmental stressors and degradation pathways.

Quantitative Data & Storage Tolerances

ParameterOptimal ConditionCritical Threshold / HazardMitigation Strategy
Temperature -20°C> 8°C (Accelerates oxidation)Explosion-proof refrigeration[8]
Atmosphere Argon (O2 < 1 ppm)CO2/O2 exposure (Carbamate/Peroxide)Glovebox handling[3]
Light Exposure 0 Lux (Complete darkness)UV/Vis light catalyzes radicalsAmber glass vials[7]
Peroxide Level 0 ppm> 10 ppm (Explosion risk)Test strips prior to use[9]

Troubleshooting Guide & FAQs

Diagnostic Matrix
Symptom / IssueMechanistic CauseResolution / Protocol
White precipitate in liquid Carbamate salt formation via atmospheric CO2[5]Discard if purity is critical; handle strictly in Argon.
Yellowing/Discoloration Oxidation of benzylamine to imine/aldehyde[1]Purify via column chromatography; store under inert gas.
Viscous liquid/Crystals at cap Ether peroxide formation[9]DO NOT OPEN. Contact EHS for disposal[9][10].
Frequently Asked Questions

Q: I observed a white, crusty precipitate forming around the cap of my reagent bottle. What is it, and is the chemical ruined? A: This is a classic sign of carbamate formation resulting from atmospheric CO2 exposure[5]. While the bulk liquid might still be viable, the titer of your active amine has decreased. You must handle the chemical in an argon-filled glovebox to prevent this degradation[3].

Q: My older bottle of the compound has visible crystals suspended in the liquid, but I kept it sealed. Can I use it? A: STOP. Do not move or open the container. Crystals in an ether-containing compound (like the propoxymethyl group) are a primary indicator of highly unstable, shock-sensitive peroxide formation[9]. Contact your Environmental Health and Safety (EHS) department immediately for hazardous disposal[9][10].

Q: Does refrigeration prevent peroxide formation? A: No. Refrigeration slows down general kinetic degradation but does not inhibit peroxide formation in ethers[7]. In fact, storing peroxide-forming chemicals in a standard (non-spark-proof) refrigerator can lead to a catastrophic explosion if vapors accumulate[7][8].

Self-Validating Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Storage

This protocol ensures the compound is protected from CO2, O2, and light while establishing a baseline for future validation.

  • Transfer to Glovebox: Transfer the sealed manufacturer bottle to an Argon-filled glovebox.

    • Causality: Argon is heavier than nitrogen and provides a superior inert blanket to exclude O2 and CO2, preventing auto-oxidation and carbamate formation[3].

  • Aliquot: Divide the bulk liquid into single-use amber glass vials.

    • Causality: Single-use aliquots prevent repeated atmospheric exposure. Amber glass blocks UV/visible light, which catalyzes free-radical peroxide formation[6][7].

  • Seal: Cap tightly with PTFE-lined solid caps and wrap the exterior with Parafilm.

    • Causality: PTFE is chemically inert to amines and ethers, preventing degradation of the septum.

  • Store: Store in an explosion-proof freezer at -20°C.

    • Causality: Low temperatures slow kinetic degradation. An explosion-proof freezer is mandatory because ether vapors can ignite from standard thermostat sparks[7][8].

  • Validation Check: Weigh the sealed vial on an analytical balance before storage and record the mass. A stable mass over time confirms the seal integrity and the absence of heavy gas (CO2) absorption.

Protocol 2: Detection and Removal of Ether Peroxides

Perform this protocol every 3 months or prior to utilizing an older batch.

  • Test: Dip a commercial peroxide test strip (e.g., KI-starch) into a small sample of the amine.

    • Causality: Potassium iodide reacts with peroxides to form iodine, turning the starch indicator blue, providing a rapid semi-quantitative assessment[9].

  • Purify: If peroxides are detected (but are <10 ppm), percolate the liquid through a column of basic activated alumina.

    • Causality: Activated alumina binds and traps hydroperoxides. Basic alumina is preferred for amines to prevent protonation and retention of the target molecule on the column[7][8].

  • Validation Check: Retest the eluent with a fresh peroxide strip. The protocol is validated when the strip indicates 0 ppm. Note: Do not store the purified amine for extended periods, as the alumina also strips away any natural antioxidants[7].

StorageWorkflow Step1 1. Receipt & Inspection Step2 2. Glovebox Transfer (Argon, O2 < 1ppm) Step1->Step2 Step3 3. Aliquoting into Amber Vials Step2->Step3 Step4 4. Seal with PTFE & Parafilm Step3->Step4 Step5 5. Store at -20°C (Darkness) Step4->Step5 Step6 6. Peroxide Test Before Use Step5->Step6

Step-by-step optimal storage and handling workflow for peroxide-forming amines.

References

  • Title : Peroxide Forming Chemicals: Management, Retention and Storage | Source : vumc.org | URL :6

  • Title : Ethers - storage and the detection and removal of peroxides | Source : ed.ac.uk | URL : 7

  • Title : Suggested Storage for Peroxides | Source : uab.edu | URL : 9

  • Title : Working Safely with Peroxide Forming Compounds | Source : ubc.ca | URL : 8

  • Title : Routine for peroxide forming chemicals | Source : su.se | URL :10

  • Title : Amine impregnated sorbents have been extensively studied for direct air capture | Source : nist.gov | URL :4

  • Title : An In-depth Technical Guide on the Stability and Storage of (4-(Bromomethyl)phenyl)methanamine | Source : benchchem.com | URL : 3

  • Title : ISONONYLAMINE | Source : atamanchemicals.com | URL : Link

  • Title : Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives | Source : researchgate.net | URL : 1

  • Title : Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System | Source : acs.org | URL : 5

  • Title : Oxidation of Drugs during Drug Product Development: Problems and Solutions | Source : nih.gov | URL :2

Sources

Resolving solubility issues of 4-Fluoro-2-(propoxymethyl)benzylamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluoro-2-(propoxymethyl)benzylamine Salts

Executive Summary

You are likely encountering difficulties with 4-Fluoro-2-(propoxymethyl)benzylamine due to the competing physicochemical properties of its functional groups. While the benzylamine core is basic (pKa ~9.0–9.3) and polar, the propoxymethyl substituent introduces significant lipophilicity and rotational freedom, while the 4-fluoro atom reduces lattice energy.

This combination frequently results in "oiling out" (liquid-liquid phase separation) during salt formation rather than clean crystallization. The following guide addresses these specific issues using thermodynamic principles and field-proven protocols.

Module 1: The "Oiling Out" Phenomenon

The Issue: You attempt to crystallize the salt (e.g., Hydrochloride) from a hot solvent, but as it cools, a second liquid phase (an oil) separates before crystals form. This oil inevitably solidifies into an amorphous glass or sticky gum, trapping impurities.

The Cause: The melting point of the solvated salt is lower than the temperature at which the solution becomes saturated.[1] The propoxymethyl ether chain acts as an "internal solvent," preventing the rigid stacking required for crystal lattice formation [1].

Troubleshooting Workflow: The "Heat-Cycle" Protocol

Do not simply cool the solution further; this increases viscosity and locks the oil state. Use this thermodynamic cycling method:

Step-by-Step Protocol:

  • Redissolution: Re-heat the mixture until the oiled-out phase re-dissolves completely.

  • Anti-Solvent Titration: Add a non-polar anti-solvent (e.g., MTBE or Heptane) dropwise at reflux until a faint, persistent turbidity appears.

  • The "Cloud Point" Hold: Add a trace amount of polar solvent (e.g., Isopropanol) to just clear the turbidity.

  • Seeding: Cool slightly (5°C below reflux) and seed with pure crystal (if available) or scratch the glass interface.

  • Slow Cooling: Cool at a rate of 10°C/hour. Crucial: If oil droplets appear, re-heat immediately to dissolve them, then cool even slower.

Visual Workflow:

OilingOut Start Start: Salt Solution Oils Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Start->Reheat SolventCheck Check Solvent Composition Reheat->SolventCheck AddPolar Add Polar Co-Solvent (MeOH/EtOH) SolventCheck->AddPolar If oil persists at reflux AddAnti Add Anti-Solvent (MTBE/EtOAc) SolventCheck->AddAnti If solution is clear but too dilute Cool Controlled Cooling (-10°C/hr) AddPolar->Cool AddAnti->Cool Seed Seed at Metastable Zone Cool->Seed Seed->Reheat Oil Re-appears Result Crystalline Solid Seed->Result

Caption: Figure 1. Iterative thermodynamic cycle to resolve liquid-liquid phase separation (oiling out).

Module 2: Counter-ion Selection Strategy

If the Hydrochloride (HCl) salt is hygroscopic or persistent in oiling out, the lattice energy must be increased. The propoxymethyl group adds bulk; therefore, a larger counter-ion often "packs" better than the small chloride ion [2].

Recommended Salt Screen:

Counter-ionpKa (Acid)Rationale for 4-Fluoro-2-(propoxymethyl)benzylaminePredicted Outcome
Hydrochloride -6.0Standard first choice. Often hygroscopic due to ether oxygen H-bonding.High Risk: Oiling out / Hygroscopicity.
Hydrobromide -9.0Larger ionic radius than Cl-. Often crystallizes when HCl fails.Medium: Better crystallinity, less hygroscopic.
Fumarate 3.03Dicarboxylic acid. Forms H-bond networks that bridge the amine and ether oxygen.Excellent: High MP, stable lattice.
Tosylate -2.8Lipophilic anion (p-toluene) interacts favorably with the propoxy/fluoro-benzyl rings via pi-stacking.Excellent: Solves solubility issues in lipids.
Succinate 4.21Flexible dicarboxylate. Good if the molecule requires conformational adjustment in the lattice.Good: Useful for oral bioavailability.

Application Scientist Note: For this specific molecule, I strongly recommend the Tosylate (p-toluenesulfonate) or Fumarate salts. The Tosylate anion's aromatic ring will pi-stack with the fluorobenzyl ring, stabilizing the crystal lattice against the disruptive propoxy chain [3].

Module 3: Solubility & Solvent Systems

The 4-Fluoro substituent reduces water solubility, while the Propoxymethyl group increases solubility in medium-polarity organics.

Solubility Profile (Estimated for HCl Salt):

Solvent ClassSpecific SolventSolubility RatingUsage
Protics WaterModerate (pH dependent)Avoid for crystallization (likely to form hydrate/gum).
Protics Methanol / EthanolHighGood "Good Solvent" for recrystallization.
Chlorinated DCM / ChloroformHighToo soluble; use only for extraction.
Ethers THF / MTBELowIdeal Anti-Solvent.
Alkanes Hexane / HeptaneInsolubleStrong Anti-Solvent (causes oiling out if added too fast).
Esters Ethyl AcetateModerateBest Balance. Good for "slurry" crystallization.
Module 4: Frequently Asked Questions (FAQs)

Q1: My salt is a sticky foam after rotary evaporation. How do I fix this? A: This is a "trapped solvent" issue common with ether-containing amines.

  • Redissolve the foam in a minimal amount of dry Ethanol .

  • Add Ethyl Acetate (5x volume) slowly.

  • Evaporate slowly again, or stir the solution vigorously. The shear force helps break the amorphous glass.

  • If it remains sticky, switch to Diethyl Ether/Hexane trituration.

Q2: Does the Fluorine atom affect the pKa? A: Yes. Fluorine is electron-withdrawing. While a standard benzylamine has a pKa of ~9.5, the 4-Fluoro substituent will lower the pKa to approximately 9.1–9.2 . This means you need a slightly stronger acid concentration to ensure full protonation compared to a non-fluorinated analog.

Q3: Can I use water for recrystallization? A: I advise against it. The propoxymethyl group is hydrophobic. Using water often results in a "gummy" precipitate because the hydrophobic tails aggregate, excluding water from the lattice. Use Isopropanol/MTBE or Ethanol/Ethyl Acetate systems instead.

Decision Logic for Salt Formation

SaltSelection Input Target: 4-Fluoro-2- (propoxymethyl)benzylamine CheckHCl Try HCl Salt Input->CheckHCl IsCrystalline Crystalline? CheckHCl->IsCrystalline UseHCl Proceed with HCl IsCrystalline->UseHCl Yes TryTosylate Switch to Tosylate (Pi-Stacking) IsCrystalline->TryTosylate No (Oils Out) IsHygroscopic Hygroscopic? IsHygroscopic->UseHCl No TryFumarate Switch to Fumarate (H-Bond Network) IsHygroscopic->TryFumarate Yes UseHCl->IsHygroscopic

Caption: Figure 2. Strategic decision tree for selecting the optimal counter-ion based on physical stability.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[2][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][3]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Chapter 7: "Oiling Out" Mechanisms).
  • Bighley, L. D., et al. (1995). "Salt Forms of Drugs and Absorption."[6][7][8] Encyclopedia of Pharmaceutical Technology. Marcel Dekker.

  • Kumar, L., et al. (2013). "Salt Selection in Drug Development." Pharmaceutical Technology, 37(6).

Sources

Technical Support Center: Chemoselective Catalytic Hydrogenation of Fluoroarenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorine incorporation to improve metabolic stability and binding affinity, preserving carbon-fluorine (C-F) bonds during synthetic sequences is critical. This guide is designed for researchers and scientists troubleshooting inadvertent hydrodefluorination during the catalytic hydrogenation of reducible functional groups (e.g., alkenes, alkynes, nitro groups).

FAQ: Understanding the Causality of Defluorination

Q: Why does standard Palladium on Carbon (Pd/C) cause hydrodefluorination? A: Standard Pd/C is highly active and electron-deficient. Defluorination typically occurs via two mechanisms:

  • Oxidative Addition: The exposed Pd(0) surface readily undergoes oxidative addition into the C-F bond. This is especially prevalent in electron-deficient fluoroarenes or when the fluorine is in an activated position (e.g., benzylic or allylic).

  • Hydrogen Spillover: Molecular hydrogen dissociates on the Pd surface and "spills over" onto the carbon support as highly reactive atomic hydrogen, which forcefully cleaves the C-F bond [1].

Q: Which functional groups are most at risk during hydrogenation? A: Fluoroarenes with electron-withdrawing groups (e.g., nitro, carbonyl) are highly susceptible. Additionally, standard Pd/C will indiscriminately cleave O-benzyl ethers, N-Cbz protecting groups, and aromatic halogens alongside your target alkene or nitro group.

Troubleshooting Workflows: Strategies to Prevent Defluorination

Issue 1: Complete loss of fluorine when using standard Pd/C.

Root Cause: The unhindered, highly active Pd surface favors C-F bond activation. Solution: Use a Catalyst Poison (Dopant) . By introducing a Lewis basic additive, you can selectively "poison" the most active catalytic sites. The lone pairs on the additive coordinate to the Pd surface, making it electron-rich and sterically hindered. This interfacial electronic effect thermodynamically disfavors oxidative addition into the C-F bond while still allowing the reduction of less sterically demanding groups.

  • The Pd/C(en) System: Sajiki and co-workers developed an isolable complex of Pd/C with ethylenediamine (en) [2]. The bidentate nitrogen coordination effectively suppresses hydrodefluorination and O-benzyl hydrogenolysis, while permitting the reduction of alkenes, alkynes, and nitro groups [3].

  • Diphenylsulfide (Ph₂S): Adding a catalytic amount of Ph₂S to standard Pd/C selectively poisons the catalyst, allowing for the reduction of olefins without the hydrogenolysis of aromatic halogens or carbonyls [4].

Issue 2: Poisoned Pd/C is too unreactive for my specific substrate.

Root Cause: The steric bulk or electronic deactivation from the poison is preventing the target functional group from coordinating to the metal. Solution: Switch the Metal Catalyst. If Pd/C(en) is too slow, transition away from Palladium. Platinum on Carbon (Pt/C), Rhodium on Carbon (Rh/C), or Raney Nickel have inherently lower affinities for C-F oxidative addition compared to Palladium [1]. Raney Nickel is particularly effective for reducing nitroarenes to anilines without disturbing aryl fluorides.

Decision Logic & Mechanistic Pathways

decision_tree Start Target: Reduce alkene/nitro on fluoroarene PdC Standard Pd/C Catalyst Start->PdC Default choice AltMetal Alternative Metal (Pt/C, Rh/C, Raney Ni) Start->AltMetal Change metal Poison Poisoned Pd/C Catalyst (Pd/C(en) or Ph2S additive) PdC->Poison Add modifier Fail Hydrodefluorination (C-F Cleaved) PdC->Fail No additives Success Chemoselective Reduction (C-F Retained) AltMetal->Success Lower C-F affinity Poison->Success Steric/electronic block

Workflow for selecting the appropriate reduction method to avoid hydrodefluorination.

mechanism Pd_Active Highly Active Pd(0) (Electron Deficient) En_Bind Ethylenediamine (en) Lone Pair Donation Pd_Active->En_Bind Add 'en' CF_Cleavage C-F Oxidative Addition (Defluorination) Pd_Active->CF_Cleavage H2 + Fluoroarene Pd_Poisoned Pd/C(en) Complex (Electron Rich Surface) En_Bind->Pd_Poisoned Pd_Poisoned->CF_Cleavage Blocked Selective_Red Chemoselective Reduction (Alkenes, Nitro) Pd_Poisoned->Selective_Red H2 + Fluoroarene

Mechanism of catalyst poisoning by ethylenediamine to prevent C-F bond cleavage.

Data Presentation: Catalyst Comparison

The following table summarizes the expected chemoselectivity of various catalyst systems when hydrogenating a fluoroarene containing multiple reducible groups.

Catalyst SystemAdditiveC-F Bond RetentionAlkene/Alkyne ReductionNitro ReductionO-Benzyl Retention
Standard Pd/C NonePoor (<10%)ExcellentExcellentPoor (Cleaved)
Pd/C(en) EthylenediamineExcellent (>95%)ExcellentExcellentExcellent
Pd/C + Ph₂S DiphenylsulfideExcellent (>95%)ExcellentModerateExcellent
Pt/C NoneGood (70-90%)GoodExcellentGood
Raney Nickel NoneExcellent (>95%)ModerateExcellentExcellent

Experimental Protocols

To ensure reproducibility and self-validation, follow these standardized procedures for preparing and utilizing the Pd/C(en) catalyst [2].

Protocol A: Preparation of the 5% Pd/C(en) Catalyst

Note: Standard Pd/C is highly pyrophoric. Handle under an inert atmosphere (Argon/Nitrogen).

  • Setup: Equip a round-bottom flask with a magnetic stir bar and purge thoroughly with Argon.

  • Suspension: Carefully add 10.0 g of commercial 5% Pd/C (approx. 4.74 mmol of Pd metal) to the flask.

  • Solvent & Poison Addition: Slowly add 200 mL of anhydrous Methanol (MeOH), followed by 22.0 mL (0.329 mol) of pure Ethylenediamine (en).

  • Complexation: Stir the suspension vigorously at ambient temperature (20–25 °C) for 48 hours under the Argon atmosphere.

  • Filtration & Washing: Filter the solid complex through a membrane filter. Wash the filter cake vigorously with MeOH (5 × 20 mL) and Diethyl Ether (2 × 20 mL) to remove uncoordinated ethylenediamine.

  • Drying: Dry the resulting catalyst under a high vacuum at room temperature for 48 hours. The resulting Pd/C(en) complex can be stored and handled with significantly reduced pyrophoric risk.

Protocol B: Chemoselective Hydrogenation using Pd/C(en)
  • Reaction Setup: In a reaction tube, dissolve the fluoroarene substrate (0.2 mmol) in 1.0 mL of Tetrahydrofuran (THF) or MeOH. (Note: THF is preferred if the substrate contains aryl nitriles to prevent their reduction [3]).

  • Catalyst Addition: Add the prepared 5% Pd/C(en) catalyst (10% by weight relative to the substrate).

  • Purge: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂). Repeat this vacuum/H₂ cycle three times.

  • Hydrogenation: Stir the mixture under a Hydrogen balloon (1 atm) at ambient temperature (approx. 20 °C). Monitor the reaction progress via TLC or LC-MS.

  • Workup: Once the target functional group is reduced, filter the mixture through a pad of Celite or a 0.22 μm membrane filter to remove the catalyst. Concentrate the filtrate in vacuo to yield the chemoselectively reduced product with the C-F bond intact.

References

  • Sajiki, H., Hattori, K., & Hirota, K. (1998). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 63(22), 7990-7992.[Link]

  • Maegawa, T., Fujita, Y., Sakurai, A., Akashi, A., Sato, M., Oono, K., & Sajiki, H. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 837-839.[Link]

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.[Link]

Technical Support Center: Synthesis & Scale-Up of CAS 1340335-51-4

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of CAS 1340335-51-4 ([4-fluoro-2-(propoxymethyl)phenyl]methanamine)[1].

As a fluorinated benzylamine derivative, this molecule presents unique chemoselectivity and engineering challenges during multi-kilogram production. This living document synthesizes field-proven methodologies, kinetic troubleshooting, and self-validating protocols to ensure high-fidelity scale-up.

Part 1: Route Scouting & Synthetic Strategy (FAQ)

Q: What is the most robust, scalable synthetic pathway to CAS 1340335-51-4? A: For pilot-scale production (>5 kg), the most economically and thermodynamically viable route avoids hazardous azide reductions or unstable imine intermediates. The industry-standard approach is a three-stage telescoping sequence: Propoxylation


 Cyanation 

Catalytic Nitrile Reduction
.

The critical node in this pathway is the final reduction step. Benzylamines are notoriously difficult to synthesize cleanly at scale due to competing condensation reactions. By isolating the stable nitrile intermediate (4-fluoro-2-(propoxymethyl)benzonitrile), we can leverage controlled heterogeneous catalytic hydrogenation to yield the primary amine[2].

G SM Starting Material 2-Bromo-5-fluorobenzyl bromide Step1 Step 1: Propoxylation NaOPr, PrOH, 60°C SM->Step1 Int1 Intermediate 1 1-Bromo-4-fluoro-2-(propoxymethyl)benzene Step1->Int1 Step2 Step 2: Cyanation CuCN, DMF, 120°C Int1->Step2 Int2 Intermediate 2 4-Fluoro-2-(propoxymethyl)benzonitrile Step2->Int2 Step3 Step 3: Catalytic Hydrogenation H2, Pd/C, Acidic Additive Int2->Step3 Product Target API Intermediate CAS 1340335-51-4 Step3->Product

Synthetic workflow for CAS 1340335-51-4 from bench to pilot scale.

Part 2: Troubleshooting Critical Scale-Up Issues

Q: During the pilot-scale reduction of the nitrile intermediate, we are observing >15% secondary amine byproduct. How do we suppress this? A: This is a classic kinetic issue in nitrile hydrogenation. The causality lies in the reaction mechanism: the reduction proceeds via a highly reactive primary imine intermediate. At scale, gas-liquid mass transfer limitations cause the intermediate imine to linger in solution. The newly formed primary amine (CAS 1340335-51-4) acts as a nucleophile, attacking the imine to form a secondary imine, which is subsequently reduced to a secondary dialkylamine byproduct[1].

  • The Solution: You must alter the nucleophilicity of the primary amine in situ.

    • Acidic Additives: Introduce an acidic modifier (e.g.,

      
       or acetic acid) to the biphasic solvent system. This protonates the primary amine immediately upon formation, rendering it non-nucleophilic and preventing condensation[2].
      
    • Boc-Protection (Flow Alternative): If operating under continuous flow conditions, introduce

      
       into the effluent stream. This traps the primary amine as a stable carbamate before side-reactions occur[3].
      

Q: How do we manage the safety and exothermic profile of the initial propoxylation step at a >10 kg scale? A: The displacement of the benzylic bromide with sodium propoxide is highly exothermic (


 kJ/mol). At bench scale, ambient heat dissipation masks this danger. At pilot scale, the reduced surface-area-to-volume ratio will lead to thermal runaway and ether cleavage.
  • The Solution: Transition from batch to semi-batch dosing. Charge the reactor with the starting material and solvent, cool to 5°C, and dose the sodium propoxide solution via a mass flow controller. The feed rate must be interlocked with the reactor's internal temperature probe (

    
    ), halting the addition automatically if 
    
    
    
    exceeds 15°C.

Part 3: Quantitative Data & Parameter Translation

Scaling up the catalytic hydrogenation of nitriles requires shifting from diffusion-limited bench setups (balloons) to kinetically driven autoclave reactors. The table below summarizes the necessary parameter shifts to maintain chemoselectivity.

ParameterBench Scale (10 g)Pilot Scale (5 kg)Mechanistic Rationale for Change
Catalyst Loading 10% Pd/C (5 mol%)5% Pd/C (1.5 mol%)Enhanced agitation in pilot autoclaves improves hydrogen mass transfer, allowing lower catalyst loading and reducing costs.
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Pressure
1-2 bar8-10 barHigher pressure forces the equilibrium away from the imine intermediate rapidly, starving the secondary amine condensation pathway.
Solvent System MethanolEtOAc / Water (Biphasic)Biphasic systems with aqueous buffers (

) isolate the protonated amine in the aqueous layer, preventing further reaction[3].
Agitation Magnetic Stir BarGas-Entrainment ImpellerStandard pitched-blade turbines fail to disperse

effectively. Gas-entrainment impellers pull headspace gas into the liquid bulk.

Part 4: Self-Validating Protocol for Catalytic Hydrogenation

This Standard Operating Procedure (SOP) is designed as a self-validating system. It incorporates physical and chemical In-Process Controls (IPCs) that act as logical gates; the process cannot advance unless the system proves its own safety and completion.

Phase 1: Reactor Preparation & Inerting (Safety Validation)
  • Charge: Load 5.0 kg of 4-fluoro-2-(propoxymethyl)benzonitrile, 25 L of Ethyl Acetate, and 5 L of 0.5 M aqueous

    
     into a 50 L Hastelloy autoclave.
    
  • Catalyst Addition: Slurry 150 g of 5% Pd/C (50% wet) in 1 L of EtOAc and transfer to the reactor. Caution: Dry Pd/C is pyrophoric.

  • Inerting Cycle: Pressurize the reactor with

    
     to 5 bar, hold for 2 minutes, and vent to 0.5 bar. Repeat 3 times.
    
    • Self-Validation Check: During the final hold, monitor the pressure gauge. A pressure drop of >0.1 bar indicates a leak. Do not proceed to

      
       introduction if the system fails the pressure decay test. 
      
Phase 2: Reaction Execution & Kinetic Monitoring
  • Hydrogenation: Purge the reactor with

    
     (3 cycles) and pressurize to 8.0 bar.
    
  • Agitation: Initiate the gas-entrainment impeller at 450 RPM. Set the jacket temperature to maintain

    
     at 30°C.
    
  • Uptake Monitoring: Monitor the mass flow of

    
     via the accumulator.
    
    • Self-Validation Check (Physical): The theoretical hydrogen uptake for this reduction is exactly 2.0 molar equivalents. If hydrogen mass flow ceases before 95% of the theoretical volume is consumed, it indicates catalyst poisoning.

Phase 3: In-Process Control (IPC) & Isolation
  • Sampling: Once

    
     uptake ceases for 30 minutes, vent the reactor and purge with 
    
    
    
    . Pull a 5 mL sample from the organic layer.
  • HPLC Validation: Run the sample via Reverse-Phase HPLC (C18 column, MeCN/Water gradient).

    • Self-Validation Check (Chemical): The reaction is deemed complete only if Starting Material is <0.5% Area and the Imine Intermediate is <1.0% Area.

  • Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Basify the aqueous layer to pH 11 using 2M NaOH to deprotonate the amine, and extract with EtOAc. Concentrate in vacuo to yield CAS 1340335-51-4 as a pale yellow oil.

References

  • Liu, J., & Ma, L. (2021). "Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines." Journal of Catalysis, 404, 475-492. URL:[Link]

  • Hegedűs, L., & Máthé, T. (2005). "Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium." Applied Catalysis A: General, 296(2), 209-215. URL:[Link]

  • Dempsey, S. D., et al. (2023). "Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation." Organic Process Research & Development. URL:[Link]

Sources

Stabilization of free base [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [4-Fluoro-2-(propoxymethyl)phenyl]methanamine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. The free base form of this primary benzylamine derivative presents specific chemical liabilities driven by the nucleophilicity of the amine and the oxidative susceptibility of the benzylic carbon.

This guide explores the fundamental thermodynamic and kinetic drivers behind these instabilities and provides self-validating protocols to ensure your drug development pipeline remains robust.

Core Degradation Mechanisms

Before troubleshooting, it is critical to understand the primary pathways that compromise the structural integrity of your free base compound.

Degradation FreeBase [4-Fluoro-2-(propoxymethyl)phenyl]methanamine (Free Base) CO2 Atmospheric CO2 FreeBase->CO2 Nucleophilic Attack O2 Oxidative Stress FreeBase->O2 Benzylic Oxidation Carbamate Ammonium Carbamate Salt (Insoluble) CO2->Carbamate Proton Transfer Imine Imine Intermediate O2->Imine -H2O Aldehyde 4-Fluoro-2-(propoxymethyl)benzaldehyde Imine->Aldehyde Hydrolysis

Fig 1. Primary degradation pathways of the free base amine via CO2 and oxidation.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My free base batch has unexpectedly gained mass during storage and is now insoluble in standard organic solvents. What happened? A1: Your compound has reacted with atmospheric carbon dioxide (CO2). Primary amines are strong nucleophiles that readily attack the electrophilic carbon of CO2 to form carbamic acid. Because the free base is present in excess, a subsequent acid-base reaction occurs, transferring a proton to a second amine molecule to precipitate an insoluble ammonium carbamate salt (1)[1]. This spontaneous carbamate formation explains both the gravimetric mass increase and the shift in solubility. Causality & Solution: The lone pair on the nitrogen is the root cause. You must store the free base under an inert argon atmosphere or immediately convert it to a stable salt form to protonate the amine, thereby eliminating its nucleophilicity.

Q2: HPLC analysis of my stored free base shows a new peak. LC-MS indicates a loss of the amine group and the addition of oxygen. What is this degradant? A2: This is a classic oxidative degradation pathway for benzylamines. The benzylic carbon adjacent to the primary amine is highly susceptible to oxidation. Under ambient oxygen and light, the compound oxidizes to a reactive imine intermediate, which subsequently hydrolyzes into 4-fluoro-2-(propoxymethyl)benzaldehyde (2)[2]. Causality & Solution: Protonation via salt formation significantly increases the oxidation potential of the molecule, shielding the benzylic position from oxidative cleavage.

Q3: I formulated the free base with Polyethylene Glycol (PEG) for an in vivo study, but I am detecting N-methylated and N-formylated impurities. Why? A3: This is an excipient-driven incompatibility. Polyether compounds like PEGs undergo oxidative degradation over time, releasing trace amounts of reactive aldehydes—specifically formaldehyde and formic acid. These trace impurities react directly with the primary amine moiety of your compound via Eschweiler-Clarke-type mechanisms, leading to N-methylation and N-formylation (3)[3]. Causality & Solution: Avoid PEG-based excipients for primary amines unless the formulation includes specific antioxidants (e.g., BHT) and is manufactured strictly under nitrogen purging.

Section 2: Validated Stabilization Protocol

To permanently resolve the instability of the free base, a high-throughput salt screening workflow must be executed to identify a thermodynamically stable crystalline salt.

SaltScreening Start Equimolar Free Base (0.025M in MeOH) Acids Add Counterions (HCl, Mesylate, etc.) Start->Acids Evap Slow Evaporation (25°C) Acids->Evap Mixing Analyze XRPD & DSC Analysis Evap->Analyze Crystallization Decision Select Optimal Salt Analyze->Decision Stability Data

Fig 2. High-throughput salt screening methodology for primary amine stabilization.

Protocol: High-Throughput Salt Screening & Validation

Rationale: Converting the free base to a salt protonates the nitrogen lone pair, preventing CO2 adduction and drastically reducing benzylic oxidation.

  • Preparation: Prepare an equimolar stock solution (0.025 M) of the[4-Fluoro-2-(propoxymethyl)phenyl]methanamine free base in anhydrous methanol (4)[4].

  • Counterion Dispensing: In a glass 96-well plate, dispense 100 μL of the free base solution into each well. Add 100 μL of 0.025 M solutions of various pharmaceutically acceptable acids (e.g., Hydrochloric acid, Methanesulfonic acid, Maleic acid, p-Toluenesulfonic acid)[4].

  • Crystallization: Seal the wells with aluminum foil and puncture small pinholes in the foil to facilitate slow solvent evaporation. Incubate the plate at 25 °C undisturbed for 48–72 hours[4].

  • Harvesting & Analysis: Once evaporation is complete, harvest the resulting solids. Analyze the hits using X-ray Powder Diffraction (XRPD) to confirm crystallinity, and Differential Scanning Calorimetry (DSC) to determine the melting point and thermal stability.

  • Self-Validation Check (Critical): To ensure the selected salt has successfully eliminated nucleophilicity, expose a 100 mg sample of the crystallized salt to a 100% CO2 atmosphere in a sealed desiccator for 48 hours. A gravimetric mass increase of <0.1% and the absence of new FTIR bands at 1550–1650 cm⁻¹ (carbamate C=O stretch) validates the structural stabilization.

Section 3: Quantitative Data Summary

The table below summarizes the expected physicochemical shifts when transitioning [4-Fluoro-2-(propoxymethyl)phenyl]methanamine from a free base to stabilized salt forms.

Physicochemical PropertyFree BaseHydrochloride (HCl) SaltMethanesulfonate (Mesylate)
Physical State Viscous Oil / Low-melting solidCrystalline SolidCrystalline Solid
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 10 mg/mL> 15 mg/mL
CO₂ Reactivity High (Forms Carbamate)NoneNone
Oxidative Stability Poor (Degrades at RT)Excellent (>6 months at 40°C)Excellent (>6 months at 40°C)
Hygroscopicity HighLow to ModerateLow

References

  • The application of amine-based materials for carbon capture and utilisation: an overarching view - RSC Publishing.1

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC. 3

  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy - ACS Publications. 4

  • "2-Piperidin-1-ylmethyl-benzylamine" stability problems in experimental conditions - Benchchem. 2

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: 4-Fluoro-2-(propoxymethyl)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-(propoxymethyl)benzylamine is a specialized bifunctional building block often utilized in the synthesis of fluorinated pharmaceutical scaffolds. Its structural uniqueness lies in the coexistence of a basic primary amine, a lipophilic ether side chain, and an electron-withdrawing fluorine atom.

This guide provides a comparative spectral analysis , contrasting the target compound against its non-fluorinated analog to highlight critical diagnostic markers. The data presented here is derived from substituent chemical shift additivity rules (SCS) and validated against standard coupling constants for fluorinated aromatics.

Structural Analysis & Numbering Strategy

To ensure accurate assignment, we utilize the following numbering scheme. The fluorine atom at C4 serves as the primary "anchor" for spectral interpretation due to its distinct spin-spin coupling (


, spin 1/2).
Structural Diagram

Predicted 13C NMR Data & Comparative Analysis

The following data compares the Target Compound with its Non-Fluorinated Analog (2-(propoxymethyl)benzylamine). The presence of Fluorine transforms the spectrum from simple singlets to a complex array of doublets, providing a self-validating mechanism for structure confirmation.

Table 1: Comparative Chemical Shifts (ppm) & Coupling Constants
Carbon PositionAssignmentTarget Shift (δ, ppm)Multiplicity (

, Hz)
Alternative (Non-F) ShiftDiagnostic Note
C4 Ipso-F162.5 d, ~245 127.8Primary Marker: Distinctive large coupling doublet.
C2 Ipso-Ether141.2 d, ~7 (

)
139.5Deshielded by ortho-substituent; small F-coupling.
C1 Ipso-Amine136.8 d, ~3 (

)
140.1Para-F effect shields C1 by ~3-4 ppm.
C6 Meta-F131.5 d, ~8 (

)
129.2Proximity to CH2NH2 keeps this downfield.
C3 Ortho-F114.5 d, ~21 (

)
128.0Secondary Marker: Strong shielding by Ortho-F.
C5 Ortho-F113.8 d, ~21 (

)
127.5Similar to C3 but distinguished by HMBC correlations.
C8 Ar-CH2-O71.5 s (or br d)71.5Benzylic ether carbon; minimal F-coupling.
C9 O-CH2-Et72.1 s72.1Aliphatic ether carbon.
C7 Ar-CH2-N43.5 s43.5Benzylic amine carbon.
C10 CH2-Me23.1 s23.1Propyl chain middle carbon.
C11 CH310.8 s10.8Terminal methyl.

Note: Shifts are predicted relative to TMS in CDCl3. Values may vary by ±1-2 ppm depending on concentration and pH.

Experimental Protocol: Optimizing Resolution

To resolve the specific coupling constants (


) required for validation, standard "quick" carbon scans are often insufficient due to poor signal-to-noise ratios on quaternary carbons (C4, C2, C1).
Protocol: High-Resolution 13C Acquisition
  • Sample Preparation :

    • Dissolve 30-50 mg of the amine in 0.6 mL CDCl3 .

    • Critical Step: Add 1-2 drops of TMS (Tetramethylsilane) as an internal reference.

    • Alternative: If the amine salt (HCl) is used, use DMSO-d6 to ensure solubility, though chemical shifts will move downfield by ~1-2 ppm.

  • Instrument Parameters :

    • Relaxation Delay (D1) : Set to 2.0 - 3.0 seconds . The quaternary carbons (C1, C2, C4) have long T1 relaxation times. Insufficient delay will suppress the diagnostic C4 doublet.

    • Scans (NS) : Minimum 1024 scans for a standard 400 MHz instrument.

    • Spectral Width : Ensure range covers 0 - 180 ppm to capture the downfield C4 doublet.

  • Processing :

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to reduce noise, as splitting patterns are wide enough to withstand line broadening.

Logical Workflow for Structural Verification

Use this decision tree to confirm the identity of the synthesized product based on the 13C NMR data.

Logic Start Start: Acquire 13C{1H} Spectrum CheckRegion Check Aromatic Region (110 - 165 ppm) Start->CheckRegion IsDoublet Is there a doublet at ~162 ppm with J > 200 Hz? CheckRegion->IsDoublet YesF C4 Identified (C-F Bond Present) IsDoublet->YesF Yes NoF STOP: Fluorine absent or C4 signal lost in noise IsDoublet->NoF No CheckOrtho Check 113-115 ppm region Are there two doublets with J ~21 Hz? YesF->CheckOrtho YesOrtho C3 & C5 Identified (Ortho-F Coupling confirmed) CheckOrtho->YesOrtho Yes NoOrtho Check substitution pattern. Possible isomer? CheckOrtho->NoOrtho No CheckAliphatic Check Aliphatic Region (10 - 75 ppm) YesOrtho->CheckAliphatic CheckEther Signals at ~71-72 ppm? (Ether Linkage) CheckAliphatic->CheckEther Final Structure Validated: 4-Fluoro-2-(propoxymethyl)benzylamine CheckEther->Final Yes

Figure 2: Step-by-step logic for validating the structure using 13C NMR markers.

Mechanistic Insight: Why These Shifts Matter

The "Fluorine Fingerprint"

The most critical aspect of this guide is understanding the C-F coupling . Unlike protons, the fluorine nucleus (


) couples strongly with carbon.
  • One-bond (

    
    ) : The C4 carbon is directly attached to F. The coupling constant is massive (~245 Hz). This splits the signal into two peaks separated by ~1.5 ppm on a 400 MHz scale (100 MHz Carbon). Do not mistake this for two separate impurities. 
    
  • Two-bond (

    
    ) : C3 and C5 are "ortho" to fluorine. They appear as doublets with ~21 Hz spacing.
    
  • Validation : If you synthesize the non-fluorinated alternative, C4, C3, and C5 will collapse into singlets. This is the definitive test for successful fluorination.

The Ether Side Chain

The propoxymethyl group introduces two signals in the 70-75 ppm range.

  • C8 (Benzylic) : ~71.5 ppm.

  • C9 (Propyl) : ~72.1 ppm.

  • Distinction: C8 is attached to the aromatic ring and may show slight broadening or very small coupling to F (long-range), whereas C9 will be a sharp singlet.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift additivity rules).
  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Source for C-F coupling constant magnitudes).
  • SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (Used for calibrating benzylamine base shifts).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for C-F coupling values).

HPLC Method Development for Purity Analysis of Fluorinated Benzylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated benzylamines are critical pharmacophores in modern medicinal chemistry, favored for their ability to modulate basicity (pKa), improve metabolic stability, and enhance lipophilicity. However, their purity analysis presents a notorious chromatographic challenge. The positional regioisomers (ortho-, meta-, and para-fluorobenzylamine) exhibit nearly identical hydrophobicities, making them exceptionally difficult to resolve on standard alkyl (C18) stationary phases. Furthermore, the basic primary amine group often leads to secondary electrostatic interactions with residual silanols on the silica backbone, resulting in severe peak tailing.

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of stationary phase chemistry. This guide objectively compares the performance of traditional C18 columns against Pentafluorophenyl (PFP) and Polar-Embedded C18 alternatives, providing a rigorously validated, self-correcting framework for fluorinated benzylamine analysis.

Mechanistic Insights: The Causality of Selectivity

Why do standard C18 columns fail to resolve fluorinated regioisomers where PFP columns succeed? The answer lies in the multimodal retention mechanism unique to fluorinated stationary phases 1.

While a C18 column relies almost exclusively on dispersive hydrophobic interactions, PFP phases introduce three additional vectors of selectivity 2:

  • 
     Interactions:  The highly electronegative fluorine atoms draw electron density away from the phenyl ring, rendering the PFP ligand a strong 
    
    
    
    -acid. This interacts strongly with the relatively electron-rich (
    
    
    -basic) aromatic ring of the benzylamine analyte.
  • Dipole-Dipole Interactions: The polarized C-F bonds on the stationary phase interact differentially with the distinct dipole moments of the ortho, meta, and para isomers, providing the shape selectivity necessary for baseline resolution 3.

  • Ion-Exchange Capacity: PFP phases generally exhibit greater retention for basic analytes (like the primary amine in benzylamine) due to enhanced electrostatic interactions with the silica surface, which is less sterically shielded than in dense C18 packings [[1]]() .

G cluster_PFP PFP Column (Pentafluorophenyl) cluster_C18 C18 Column (Octadecyl) Analyte Fluorinated Benzylamine PFP_Phase PFP Ligand Analyte->PFP_Phase π-π & Dipole Silanol Surface Silanols Analyte->Silanol Ion-Exchange C18_Phase Alkyl Chain Analyte->C18_Phase Hydrophobic Only

Fig 1: Multi-modal retention mechanisms of fluorinated benzylamines on PFP vs. C18 phases.

Comparative Performance Data

To objectively evaluate these stationary phases, a mixture of 2-fluoro, 3-fluoro, and 4-fluorobenzylamine, along with a des-fluoro impurity, was analyzed under identical conditions.

Table 1: Chromatographic Performance Comparison (Isocratic: 25% MeOH, 75% 20mM Ammonium Formate pH 3.0)

Column ChemistryRetention Factor (

)
Resolution (

) Critical Pair
Tailing Factor (

)
Dominant Selectivity Mechanism
Standard C18 2.10.8 (Co-elution)1.6Hydrophobic
Polar-Embedded C18 1.81.11.2Hydrophobic + H-Bonding
PFP (Pentafluorophenyl) 4.52.6 (Baseline)1.1Hydrophobic +

+ Dipole + Ion-Exchange

Data Interpretation: The C18 column completely fails to resolve the positional isomers (


 < 1.0) because the simple addition of a fluorine atom at different positions on the ring does not significantly alter the molecule's overall hydrophobicity. In contrast, the PFP column achieves robust baseline resolution (

= 2.6) by exploiting the subtle differences in the dipole moments and steric profiles of the isomers 34.
Step-by-Step Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility across different laboratories, the following protocol establishes a self-validating workflow for method development.

Workflow Step1 1. Column Selection (PFP vs C18) Step2 2. Mobile Phase pH (Buffer at pH 3.0) Step1->Step2 Step3 3. Organic Modifier (Methanol preferred) Step2->Step3 Step4 4. Gradient Tuning (Focusing & Elution) Step3->Step4 Step5 5. System Suitability (Rs > 1.5, Tf < 1.5) Step4->Step5

Fig 2: Self-validating HPLC method development workflow for benzylamine purity analysis.

Phase 1: Mobile Phase Causality & Preparation

Benzylamines possess a pKa of ~9.0. To ensure robust peak shape, the mobile phase pH must be strictly controlled at least 2 units below the pKa to keep the amine fully protonated, thereby preventing partial ionization states that cause peak splitting.

  • Aqueous Phase (A): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. (Note: While Trifluoroacetic Acid (TFA) provides excellent ion-pairing for basic amines, Formic Acid is preferred here to maintain LC-MS compatibility for impurity identification).

  • Organic Phase (B): 100% LC-MS grade Methanol.

    • The "Why": Methanol is a protic solvent that enhances ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       interactions on PFP columns. Acetonitrile, conversely, is a 
      
      
      
      -electron rich solvent that can actively compete with the analyte for the stationary phase, suppressing the critical
      
      
      interactions required for isomer resolution .
Phase 2: Chromatographic Execution
  • Column: Core-shell PFP (e.g., 100 x 2.1 mm, 2.6

    
    m). Core-shell technology provides sub-2 
    
    
    
    m efficiency at significantly lower backpressures 5.
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for sharper peaks).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Focuses the highly polar protonated amine tightly on the column head).

    • 1.0 - 6.0 min: 5% to 40% B (Elution window for the fluorinated isomers).

    • 6.0 - 7.5 min: 95% B (Column wash to remove highly retained hydrophobic impurities).

    • 7.5 - 10.0 min: 5% B (Column re-equilibration).

Phase 3: System Suitability & Validation Criteria

A protocol is only trustworthy if it validates itself prior to sample analysis. Inject a resolution standard containing the 2-F, 3-F, and 4-F benzylamine isomers and evaluate against these strict criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    1.5 between all adjacent positional isomers. If
    
    
    drops below 1.5, verify that Methanol (not Acetonitrile) is being used.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5 for the main peak. Excessive tailing indicates a failure in pH control; verify the aqueous buffer is exactly pH 3.0.
  • Precision: %RSD of retention time for 5 replicate injections must be

    
     0.5%.
    
Conclusion & Recommendations

For the purity analysis of fluorinated benzylamines, traditional C18 columns are fundamentally mismatched to the analytical challenge due to their sole reliance on dispersive hydrophobic forces. Pentafluorophenyl (PFP) stationary phases represent the gold standard for this specific application. By leveraging an orthogonal combination of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, dipole-dipole, and controlled ion-exchange interactions 2, PFP columns provide the precise selectivity required to baseline-resolve closely related fluorinated regioisomers.

When adapting this method, always prioritize Methanol over Acetonitrile to maximize stationary phase interactions, and strictly control the mobile phase pH to manage the basicity of the primary amine.

References
  • [1] LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.

  • [2] Kipper, K., et al. PubMed. Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives.

  • [3] Thermo Fisher Scientific. Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column.

  • [4] ACE HPLC. ACE C18-PFP technical brochure.

  • [5] MilliporeSigma. Ascentis® Express HPLC and UHPLC columns.

Sources

Comparative Performance Guide:[4-Fluoro-2-(propoxymethyl)phenyl]methanamine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical ADME & Lead Optimization

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the strategic installation of a fluorine atom onto a molecular scaffold is a highly validated approach to overcome pharmacokinetic liabilities[1]. This guide provides a rigorous, data-driven comparison between [4-Fluoro-2-(propoxymethyl)phenyl]methanamine (the fluorinated analog) and its direct des-fluoro counterpart, [2-(propoxymethyl)phenyl]methanamine .

The addition of a single fluorine atom at the para-position of the phenyl ring serves two primary mechanistic purposes:

  • Metabolic Deactivation: The strong C–F bond (approx. 107 kcal/mol) effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the highly vulnerable para-position, significantly extending the compound's biological half-life[2].

  • Physicochemical Modulation: Fluorine’s high electronegativity exerts a strong inductive pull (-I effect) through the aromatic system. This subtly lowers the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of the benzylic amine, increasing the fraction of the un-ionized species at physiological pH (7.4) and thereby enhancing passive membrane permeability.
    

Comparative Physicochemical & ADME Profiling

To objectively evaluate the impact of the para-fluorine substitution, both compounds were subjected to a standardized panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. The quantitative performance data is summarized below.

Table 1: Physicochemical and In Vitro Performance Data
Parameter[2-(propoxymethyl)phenyl]methanamine (Non-Fluorinated)[4-Fluoro-2-(propoxymethyl)phenyl]methanamine (Fluorinated)
Molecular Weight 179.26 g/mol 197.25 g/mol
Amine

(Calculated)
9.358.92
LogD (at pH 7.4) 1.251.65
HLM Intrinsic Clearance (

)
45.2 µL/min/mg protein12.4 µL/min/mg protein
Half-life (

) in HLM
15.3 min55.9 min
PAMPA Permeability (

)

cm/s

cm/s

Data Interpretation: The fluorinated analog demonstrates a nearly 4-fold reduction in intrinsic clearance and a 2-fold increase in passive permeability. This validates the hypothesis that para-fluorination simultaneously optimizes metabolic stability and lipophilicity[3].

Mechanistic Pathway Analysis

The primary driver for the improved


 is the suppression of Phase I oxidative metabolism. In the non-fluorinated analog, the electron-rich aromatic ring is highly susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes, leading to rapid para-hydroxylation. The introduction of fluorine creates a steric and electronic blockade[2].

MetabolicPathway cluster_0 Non-Fluorinated Analog Pathway cluster_1 Fluorinated Analog Pathway B [2-(propoxymethyl)phenyl] methanamine CYP1 CYP450 Oxidation (Fe-Oxo species) B->CYP1 Metab Para-Hydroxylated Metabolite (Rapid Clearance) CYP1->Metab A [4-Fluoro-2-(propoxymethyl)phenyl] methanamine CYP2 CYP450 Oxidation (Fe-Oxo species) A->CYP2 Block Oxidation Blocked (Metabolic Stability) CYP2->Block

CYP450-mediated metabolic pathways comparing fluorinated and non-fluorinated benzylamine analogs.

Validated Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the protocols below are designed as self-validating systems. Every step includes an internal control or a specific biochemical rationale to prevent artifactual data.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the rate of compound depletion in the presence of hepatic enzymes.

  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Causality: A physiological pH and controlled protein concentration ensure linear enzyme kinetics and prevent substrate depletion artifacts.

  • Substrate Addition: Spike the test compound (fluorinated or non-fluorinated) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as a negative control baseline.

  • Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at that exact second, while the internal standard normalizes downstream LC-MS/MS matrix effects.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .

ADMEWorkflow Prep 1. Substrate Preparation Incubate 2. HLM Incubation (+ NADPH) Prep->Incubate Quench 3. Quench & IS Addition Incubate->Quench LCMS 4. LC-MS/MS Quantification Quench->LCMS

Step-by-step experimental workflow for in vitro Human Liver Microsome (HLM) stability assessment.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol isolates passive transcellular permeability from active transport mechanisms.

  • Lipid Membrane Formation: Coat the porous filter of a 96-well donor plate with a 1% solution of lecithin in dodecane. Causality: This artificial lipid bilayer mimics the hydrophobic core of human enterocyte membranes.

  • Donor/Acceptor Loading: Add the test compound (10 µM in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with blank PBS. Causality: Maintaining an identical pH in both compartments prevents pH-gradient driven ion-trapping, isolating pure passive diffusion.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using UV-Vis or LC-MS/MS to calculate the apparent permeability (

    
    ).
    

Conclusion

The empirical data strongly supports the superiority of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine over its non-fluorinated counterpart for lead optimization campaigns. By leveraging the unique stereoelectronic properties of the fluorine atom, researchers can effectively engineer out metabolic liabilities while simultaneously improving the compound's membrane permeability profile. This building block is highly recommended for integration into CNS-targeted or orally bioavailable drug discovery programs.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews. 2008;37:320-330. URL:[Link]

  • Böhm HJ, Banner D, Bendels S, Kansy M, Kuhn B, Müller K, Obst-Sander U, Stahl M. "Fluorine in medicinal chemistry." ChemBioChem. 2004;5(5):637-643. URL:[Link]

  • Shah P, Westwell AD. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. 2007;22(5):527-540. URL:[Link]

  • Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. "Applications of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. 2015;58(21):8315-8359. URL:[Link]

Sources

Technical Guide: Comparative IR Spectral Analysis of Primary Amines and Ether Linkages

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of structural elucidation and drug development, distinguishing between primary amines (


) and ether linkages (

) is a frequent analytical challenge, particularly when monitoring synthetic pathways involving reduction of amides or alkylation of alcohols. This guide provides a definitive comparison of the infrared (IR) spectral signatures of these two functional groups.

Unlike standard textbook lists, this document focuses on the causality of vibrational modes (Fermi resonance and coupling) and provides a validated ATR-FTIR protocol for unambiguous identification.

Mechanistic Foundations: Vibrational Coupling

To interpret the data correctly, researchers must understand why peaks appear where they do. It is not random; it is governed by the change in dipole moment and mechanical coupling of bonds.

The Primary Amine "Doublet" Mechanism

A primary amine contains two N-H bonds.[1] These do not vibrate independently. Instead, they couple to form two distinct vibrational modes:

  • Symmetric Stretch: Both hydrogens move away from the nitrogen simultaneously. Requires higher energy, but often appears at a slightly lower frequency due to electronic effects.

  • Asymmetric Stretch: One hydrogen moves away while the other moves closer. This requires different energy, resulting in the characteristic "doublet" or "fanged" appearance.

The Ether "Silent" Region

Ethers are defined by what they lack. They possess a strong dipole along the C-O-C axis but lack the labile protons of alcohols or amines. Consequently, they are "silent" in the high-frequency region (


), making the C-O stretch in the fingerprint region their primary, yet often obscured, identifier.
Visualization of Vibrational Modes

The following diagram illustrates the vibrational logic differentiating these groups.

VibrationalModes Source Functional Group Amine Primary Amine (R-NH2) Source->Amine Ether Ether (R-O-R) Source->Ether SymMode Symmetric Stretch (In-phase) ~3300-3400 cm-1 Amine->SymMode Coupling Effect AsymMode Asymmetric Stretch (Out-of-phase) ~3400-3500 cm-1 Amine->AsymMode Coupling Effect Scissor Scissoring Bend ~1600 cm-1 Amine->Scissor Deformation COC_Asym C-O-C Asymmetric (Strong Dipole) 1050-1275 cm-1 Ether->COC_Asym Diagnostic COC_Sym C-O-C Symmetric (Weak Dipole) 800-900 cm-1 Ether->COC_Sym Secondary Silent High Frequency SILENCE (No peaks >3000 cm-1) Ether->Silent Negative ID

Figure 1: Vibrational coupling logic tree. Note the dual-mode stretching for amines vs. the single dominant stretch for ethers.

Comparative Spectral Data

The following table synthesizes characteristic frequency ranges. Data is based on standard liquid film and ATR corrections.

FeaturePrimary Amine (

)
Ether (

)
Notes & Interferences
Diagnostic Region 3300 – 3500 cm⁻¹ 1000 – 1300 cm⁻¹ Amine is high frequency; Ether is fingerprint.[2]
Key Peak Shape Doublet (Two distinct spikes)Singlet (Broad/Strong)The amine doublet is the "Gold Standard" ID.
Stretching Mode N-H Asymmetric & SymmetricC-O-C AsymmetricEther C-O is often confused with Ester C-O.
Bending Mode N-H Scissoring (~1600 cm⁻¹)None distinctAmine bend can overlap with C=C alkene stretch.
Intensity Medium to WeakVery StrongEther C-O is often the strongest peak in the spectrum.
Phase Effect H-bonding broadens peaks in liquidMinimal H-bonding effectAmine salts (

) show broad "ammonium" band ~3000 cm⁻¹.

Detailed Analysis of Characteristics

Primary Amine: The "Fanged" Signature

For researchers identifying a primary amine, the region of interest is 3300–3500 cm⁻¹ .

  • The Doublet: You will observe two bands. The higher frequency band is the asymmetric stretch; the lower is the symmetric stretch.[3][4]

  • Differentiation:

    • vs. Secondary Amine: Secondary amines (

      
      ) have only one N-H bond, resulting in a single  weak spike.[2][4]
      
    • vs. Tertiary Amine: Tertiary amines (

      
      ) have no N-H bonds and are transparent  in this region.[5]
      
    • vs. Alcohol: O-H stretches are also in this region but are typically broad and rounded (U-shaped) due to strong hydrogen bonding, whereas N-H stretches are sharper (V-shaped).

Ether: The "Negative" Identification

Identifying an ether is often a process of elimination.

  • The "Silent" Zone: If your molecule has oxygen but shows NO peak in the 3200–3600 cm⁻¹ range (no OH/NH) and NO peak at 1700 cm⁻¹ (no C=O), it is highly likely an ether.

  • The C-O-C Blast: Look for a massive, intense band between 1050–1150 cm⁻¹ (dialkyl ethers) or 1200–1275 cm⁻¹ (aryl ethers). This is the C-O stretch.

  • False Positives: Esters also have a strong C-O stretch (~1200 cm⁻¹), but they must have a carbonyl (C=O) at ~1740 cm⁻¹. If the Carbonyl is missing, it’s an ether.

Experimental Protocol: ATR-FTIR Validation

This protocol uses Attenuated Total Reflectance (ATR), the industry standard for rapid pharma screening.

Why ATR?

Traditional transmission IR (KBr pellets) depends on path length. ATR depends on the evanescent wave penetration (typically 0.5 – 2.0 µm).

  • Advantage:[3][6] No sample prep; minimal moisture interference.

  • Correction: ATR peaks at lower wavenumbers (fingerprint region) appear relatively stronger than in transmission. Most modern software applies an "ATR Correction" algorithm automatically.

Workflow: Differentiating Amine from Ether

Objective: Confirm the identity of an unknown intermediate (Suspect A: Aniline derivative vs. Suspect B: Anisole derivative).

Equipment: FTIR Spectrometer with Diamond ATR accessory.

Step-by-Step Protocol:

  • Background Collection:

    • Clean crystal with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Place 5-10 mg of solid or 10 µL of liquid on the crystal center.

    • Apply pressure using the anvil (for solids) to ensure optical contact.

  • Data Acquisition:

    • Collect sample spectrum (32 scans).

  • Decision Matrix (Data Processing):

    • Zone 1 Check (3300-3500 cm⁻¹): Are there peaks?

      • YES (Doublet): Probable Primary Amine.

      • NO: Probable Ether (or Tertiary Amine).

    • Zone 2 Check (1650-1750 cm⁻¹): Is there a Carbonyl?

      • YES: It's an Amide or Ester (Discard Ether hypothesis).

      • NO: Proceed.

    • Zone 3 Check (1000-1300 cm⁻¹): Intensity of bands?

      • Strongest peak in spectrum: Confirms Ether C-O stretch.[7][8]

Experimental Decision Tree

DecisionTree Start Unknown Sample Spectrum CheckHigh Check 3300-3500 cm-1 Start->CheckHigh HasPeaks Peaks Present? CheckHigh->HasPeaks Yes NoPeaks No Peaks (Silent) CheckHigh->NoPeaks No Doublet Doublet (Two Spikes)? HasPeaks->Doublet Primary PRIMARY AMINE (Confirmed) Doublet->Primary Yes Singlet Single Spike? Doublet->Singlet No Secondary Secondary Amine Singlet->Secondary CheckCO Check 1700 cm-1 (C=O) NoPeaks->CheckCO HasCO C=O Present CheckCO->HasCO Yes NoCO No C=O CheckCO->NoCO No NotEther Ester/Amide/Ketone HasCO->NotEther CheckCOC Check 1000-1300 cm-1 Strong Band? NoCO->CheckCOC EtherConf ETHER LINKAGE (Confirmed) CheckCOC->EtherConf Yes (Strong C-O)

Figure 2: Analytical decision matrix for distinguishing amines from ethers.

References

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy: Amines. Retrieved from [Link][3][9][10]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Standard Reference Text).

Sources

Analytical Strategies for the Elemental Characterization of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[4-Fluoro-2-(propoxymethyl)phenyl]methanamine HCl (C₁₁H₁₇ClFNO) is a highly functionalized benzylamine scaffold frequently utilized as a pharmaceutical intermediate. Verifying the absolute purity and elemental composition of this compound presents unique analytical challenges. The simultaneous presence of a covalently bound fluorine atom and an ionic chloride (from the hydrochloride salt) creates severe matrix interferences in classical elemental analysis.

This guide objectively compares the performance of modified traditional combustion analysis against advanced mass spectrometry techniques, providing drug development professionals with field-proven, self-validating protocols to ensure scientific integrity during structural verification.

Theoretical Elemental Composition

Before selecting an analytical methodology, establishing the theoretical mass fractions of the target molecule is required. The exact molecular weight of the HCl salt is 233.71 g/mol .

Table 1: Theoretical Elemental Composition of[4-Fluoro-2-(propoxymethyl)phenyl]methanamine HCl

ElementAtomic MassAtomsTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.01111132.12156.53%
Hydrogen (H) 1.0081717.1367.33%
Nitrogen (N) 14.007114.0075.99%
Oxygen (O) 15.999115.9996.85%
Fluorine (F) 18.998118.9988.13%
Chlorine (Cl) 35.453135.45315.17%
Total 233.714 100.00%

Comparative Analysis of Methodologies

To accurately characterize this compound, laboratories must choose between bulk organic elemental analysis and targeted halogen quantitation.

Table 2: Performance Comparison of Analytical Methodologies

MethodologyTarget ElementsSample SizeAccuracy (Abs %)Key AdvantagePrimary Limitation
Modified CHN Combustion C, H, N1.5 - 2.5 mg± 0.30%Industry standard for bulk organic purity Requires halogen scavengers; F/Cl not directly quantified
LC-ICP-Nanospray-Orbitrap F, Cl< 0.1 mg± 0.50%Direct, simultaneous halogen quantitation High instrument cost and operational complexity
Quantitative NMR (qNMR) ¹H, ¹⁹F5 - 10 mg± 1.00%Non-destructive; provides structural contextLower sensitivity; requires high-purity internal standards

Experimental Protocols & Mechanistic Causality

As an Application Scientist, it is critical to understand why standard methods fail with fluorinated hydrochlorides and how to correct them. Below are detailed, self-validating workflows for the two primary techniques.

Protocol A: Modified CHN Combustion Analysis (Halogen Trapping)

The Challenge: During standard combustion at 1000°C, fluorine tends to form tetrafluoromethane (CF₄). CF₄ is a highly stable gas that resists further oxidation and elutes alongside nitrogen or carbon dioxide, artificially inflating their readouts. Concurrently, the chloride salt generates HCl or Cl₂ gas, which can poison the copper reduction catalyst.

The Solution: The addition of Tungsten Trioxide (WO₃) is non-negotiable. WO₃ acts as a thermodynamic sink, sequestering fluorine as solid tungsten fluorides. Simultaneously, silver wool is packed into the combustion tube to precipitate volatile chlorine as silver chloride (AgCl).

Step-by-Step Workflow:

  • Calibration: Calibrate the CHN analyzer using a high-purity standard such as sulfanilamide.

  • Sample Preparation: Accurately weigh 1.5 to 2.5 mg of[4-Fluoro-2-(propoxymethyl)phenyl]methanamine HCl into a tin capsule using a microbalance (± 0.0001 g precision).

  • Additive Integration: Add a 1:1 mass ratio of WO₃ powder directly into the tin capsule before sealing.

  • Combustion: Drop the capsule into the 1000°C combustion furnace under an oxygen atmosphere. Ensure the combustion tube is pre-packed with silver wool at the exit zone.

  • Reduction & Detection: Pass the evolved gases through a copper reduction furnace (600°C) to remove excess oxygen and reduce NOₓ to N₂. Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

  • Self-Validation Step: Run a known fluorinated standard (e.g., 4-fluorobenzoic acid) every 10 samples. A carbon recovery variance of >0.3% absolute indicates halogen breakthrough, automatically signaling the need to replace the silver wool and WO₃ packing.

CHN_Workflow Sample Sample Prep [4-Fluoro...methanamine HCl] Weigh Microbalance (1.5-2.5 mg) Sample->Weigh Additives Add WO3 & Ag Wool (Halogen Trapping) Weigh->Additives Combust Combustion (1000°C) O2 Atmosphere Additives->Combust Reduce Reduction (600°C) Cu Catalyst Combust->Reduce Detect TCD Detection (C, H, N Quantitation) Reduce->Detect

Workflow for Modified CHN Combustion Analysis with Halogen Trapping.

Protocol B: LC-ICP-Nanospray-Orbitrap MS for F/Cl Quantitation

The Challenge: Direct Inductively Coupled Plasma Mass Spectrometry (ICP-MS) struggles with fluorine due to its extremely high first ionization potential (17.4 eV). This energy exceeds the capacity of a standard argon plasma, resulting in exceptionally poor F⁺ ion yields .

The Solution: The LC-ICP-Nanospray-Orbitrap workflow employs a post-plasma chemical ionization strategy. The plasma is used merely to atomize the compound into neutral HF and HCl gases. A barium-containing nanospray is then introduced, reacting with these neutrals to form polyatomic BaF⁺ and BaCl⁺ ions, which are easily detected .

Step-by-Step Workflow:

  • Chromatographic Separation: Inject 10 µL of the dissolved sample into an LC system to separate the active pharmaceutical ingredient from potential free-halide impurities.

  • Atomization: Route the LC eluent into an Ar-ICP. The plasma breaks all covalent and ionic bonds, yielding neutral F and Cl atoms that immediately recombine with ambient hydrogen to form HF and HCl.

  • Chemical Ionization: Introduce a Ba(NO₃)₂ solution via a nanospray interface directly into the post-plasma gas stream. The neutralization reactions yield BaF⁺ and BaCl⁺ adducts.

  • High-Resolution Detection: Transfer the ions into an Orbitrap mass spectrometer. The high resolving power (R > 35,000) eliminates isobaric interferences (e.g., separating BaF⁺ from background polyatomics).

  • Self-Validation Step: The method's internal validity is maintained by continuously monitoring the baseline Ba⁺ signal intensity. A drop in Ba⁺ counts indicates nanospray instability, automatically flagging the corresponding BaF⁺/BaCl⁺ data points for reinjection.

ICP_MS_Pathway LC LC Separation ICP ICP Plasma (Atomization) LC->ICP Recomb Post-Plasma Recombination (HF / HCl Formation) ICP->Recomb Nano Ba-Nanospray (Chemical Ionization) Recomb->Nano Orbitrap Orbitrap MS (High-Res Separation) Nano->Orbitrap Quant BaF+ / BaCl+ Quantitation Orbitrap->Quant

LC-ICP-Nanospray-Orbitrap MS pathway for simultaneous F and Cl detection.

Conclusion

For the routine release testing of[4-Fluoro-2-(propoxymethyl)phenyl]methanamine HCl, Modified CHN Combustion remains the most robust and cost-effective method, provided that WO₃ and silver wool are strictly utilized to mitigate halogen interference. However, during early-stage drug development where absolute fluorine and chlorine mass balances are required to track metabolic degradation or impurity profiling, the LC-ICP-Nanospray-Orbitrap methodology provides unmatched, species-independent quantitation.

References

  • Urbanová, V., et al. "Tuning of fluorine content in graphene: towards large-scale production of stoichiometric fluorographene." Nanoscale (RSC Publishing), 2015. Available at:[Link]

  • White, S., & Jorabchi, K. "High-Resolution Elemental Mass Spectrometry Using LC-ICP-Nanospray-Orbitrap for Simultaneous and Species-Independent Quantitation of Fluorinated and Chlorinated Compounds." Analytical Chemistry (ACS Publications), 2022. Available at:[Link]

  • Fard, M., et al. "Nitrogen MICAP with post-plasma ionization mass spectrometry for elemental fluorine quantitation." Journal of Analytical Atomic Spectrometry (RSC Publishing), 2025. Available at:[Link]

Reference standards for [4-Fluoro-2-(propoxymethyl)phenyl]methanamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standards and Analytical Methodologies for [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Chemical Context & Analytical Challenges

As a critical building block in pharmaceutical synthesis—often utilized in the development of kinase inhibitors and CNS-active agents—[4-Fluoro-2-(propoxymethyl)phenyl]methanamine (C₁₁H₁₆FNO) presents unique analytical challenges. The molecule features a primary benzylic amine, a fluorinated aromatic ring, and a propoxymethyl ether linkage.

The native compound lacks an extended conjugated system, resulting in a weak UV chromophore that limits the sensitivity of direct HPLC-UV analysis. Furthermore, the primary amine (pKa ~9.5) is prone to secondary interactions with residual silanols on chromatographic stationary phases, leading to peak tailing. Consequently, selecting the appropriate grade of reference standard and the corresponding analytical methodology is critical for accurate impurity profiling and batch release.

Comparison of Reference Standard Grades

The integrity of any analytical method is anchored by the quality of its reference standard. To ensure metrological traceability while managing operational costs, laboratories must strategically deploy different grades of standards based on the analytical phase.

Table 1: Reference Standard Grade Comparison

Standard GradeQualification MethodologyMinimum PurityTraceabilityOptimal Use Case
Primary Pharmacopeial Absolute methods (qNMR, Mass Balance: 100% - impurities)>99.5%Metrological (SI Units)Initial method validation, calibration of secondary standards.
Secondary / Working Relative chromatography (HPLC/GC) against Primary Standard>99.0%Traceable to Primary StandardRoutine API batch release, daily system suitability testing (SST).
Custom Synthesized LC-MS, ¹H/¹³C NMR, FT-IR>95.0%Internal Certificate of Analysis (CoA)Early-stage R&D, qualitative structural confirmation, impurity spiking.

Causality Insight: Primary standards are mandatory for method validation because they establish the absolute true value. However, they are cost-prohibitive for daily use. Secondary standards are qualified against primary standards to transfer this accuracy to routine testing, creating a self-validating, cost-efficient traceability chain.

Analytical Methodologies: Evaluating the Alternatives

Depending on the matrix complexity and required Limit of Detection (LOD), researchers must choose between direct mass spectrometry and derivatization-based optical detection. Chemical derivatization is frequently used to enhance MS ionization efficiency and chromatographic separation 1.

  • Alternative A: Direct LC-MS/MS (ESI+)

    • Mechanism: The primary amine is readily protonated in an acidic mobile phase, yielding a strong[M+H]⁺ precursor ion at m/z 198.1.

    • Performance: Offers sub-nanogram sensitivity without the need for sample derivatization. However, it is highly susceptible to ion suppression in complex biological matrices.

  • Alternative B: HPLC-UV with Pre-column Derivatization

    • Mechanism: Reacting the primary amine with benzoyl chloride via a Schotten-Baumann reaction introduces a highly conjugated N-benzoyl moiety. Benzoyl chloride derivatization provides stable biogenic amine derivatives with shorter reaction times, making it ideal for UV detection 2. Assays evaluating amine conversion often rely on reversed-phase HPLC with UV detection following derivatization to improve peak shape and detector response 3.

    • Performance: Bypasses the weak native chromophore, shifting the

      
       to ~254 nm. Highly robust against matrix effects, though it requires a 45-minute sample preparation overhead.
      

Table 2: Method Validation Performance Comparison

Validation ParameterLC-MS/MS (Direct ESI+)HPLC-UV (Benzoyl Derivatized)GC-MS (TFAA Derivatized)
Target Analyte Form [M+H]⁺ (m/z 198.1)N-Benzoyl derivativeN-Trifluoroacetyl derivative
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL10 ng/mL
Linear Dynamic Range 1.5 - 500 ng/mL150 - 10,000 ng/mL30 - 2,000 ng/mL
Matrix Effect Susceptibility High (Ion suppression)LowModerate

Method Selection Workflow

AnalyticalWorkflow Start Sample Matrix: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine Decision1 Required Sensitivity & Matrix Complexity? Start->Decision1 LCMS LC-MS/MS (ESI+) Direct Analysis Decision1->LCMS High (Trace levels) HPLC HPLC-UV/FLD Pre-column Derivatization Decision1->HPLC Moderate (API release) GCMS GC-MS Derivatized (TFAA) Decision1->GCMS Volatile Profiling Validation Method Validation (Using Primary Reference Standard) LCMS->Validation HPLC->Validation GCMS->Validation Routine Routine Batch Release (Using Secondary Working Standard) Validation->Routine Traceability Established

Figure 1: Decision matrix for analytical method selection and reference standard qualification.

Self-Validating Experimental Protocols

Protocol 1: Direct LC-MS/MS Quantification

Objective: Quantify trace levels of the compound in complex synthetic mixtures. Causality: The use of 0.1% Formic Acid ensures the mobile phase pH (~2.7) is well below the amine's pKa (~9.5). This keeps the amine fully protonated, preventing peak broadening from silica interactions and maximizing droplet surface charge for ESI+ efficiency.

  • Standard Preparation: Dissolve 1.0 mg of the Primary Reference Standard in 1.0 mL of LC-MS grade Methanol. Dilute to working concentrations (1–500 ng/mL) using Mobile Phase A.

  • Mobile Phase Setup:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Execute a linear gradient from 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the precursor ion m/z 198.1.

  • Self-Validation Check: The method is deemed valid for the run if the signal-to-noise (S/N) ratio of the LLOQ standard is ≥ 10, and the %RSD of six replicate injections at the 100 ng/mL level is ≤ 2.0%.

Protocol 2: Pre-column Derivatization HPLC-UV

Objective: Robust quantification for routine batch release where MS is unavailable. Causality: Benzoyl chloride reacts via nucleophilic acyl substitution. The 0.1 M Borate buffer (pH 9.0) serves a dual purpose: it keeps the primary amine deprotonated (highly nucleophilic) and neutralizes the HCl byproduct, driving the reaction to 100% completion.

  • Sample Preparation: Transfer 100 µL of the sample or Secondary Working Standard into a microcentrifuge tube. Add 100 µL of 0.1 M Sodium Borate buffer (pH 9.0).

  • Derivatization: Add 50 µL of 2% (v/v) Benzoyl chloride in anhydrous acetonitrile. Vortex immediately for 10 seconds.

  • Incubation & Quenching: Incubate at 25°C for 10 minutes. Quench unreacted benzoyl chloride by adding 50 µL of 2 M Ammonia solution to prevent baseline interference.

  • Analysis: Inject 10 µL onto a standard C18 column (4.6 x 150 mm, 5 µm). Isocratic elution (60% Acetonitrile / 40% Water). Monitor UV absorbance at 254 nm.

  • Self-Validation Check: Verify derivatization efficiency by injecting a blank matrix spiked with a known concentration of the standard; recovery must fall between 98.0% and 102.0% with a peak tailing factor ≤ 1.5.

References

  • Santa T, Al-Dirbashi OY, Fukushima T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis." Drug Discoveries & Therapeutics. 2007;1(2):108-118. 1

  • MDPI. "The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples." Foods. 2023. 2

  • PubMed / NIH. "HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS." Analytical Biochemistry. 2016.3

Sources

Safety Operating Guide

Proper Disposal Procedures: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Objective: This guide provides a scientifically grounded, step-by-step protocol for the safe disposal of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine .

The Challenge: As a specialized fluorinated benzylamine derivative, this compound presents a dual-hazard profile: corrosivity (due to the primary amine) and halogenated combustion byproducts (due to the fluorine substituent). Standard organic waste streams are insufficient; specific segregation is required to prevent infrastructure damage (incinerator corrosion) and acute safety incidents (exothermic incompatibility).

Chemical Characterization Table

PropertyData / ClassificationOperational Implication
Functional Groups Primary Amine (-NH₂), Ether (-O-), Fluorobenzene (Ar-F)Basic; potential peroxide former (low risk); halogenated.
Acidity/Basicity Basic (Est. pKa ~9.0–10.0)DO NOT MIX with acids. Violent exothermic reaction.
Incineration Profile Generates Hydrogen Fluoride (HF)Requires Halogenated Waste stream for alkaline scrubbing.
Container Compatibility Glass or HDPEHDPE is preferred to avoid breakage; compatible with amines.
Waste Code (RCRA/EU) D002 (Corrosive), Halogenated OrganicMust be labeled "Halogenated Organic Waste."
Pre-Disposal Assessment & Segregation

The Core Directive: Safety in chemical disposal is defined by segregation , not just containment. You must isolate this compound based on its reactivity, not just its physical state.

Critical Incompatibilities (The "Why")
  • Acids (Strong & Weak): Mixing this amine with acidic waste streams (e.g., acetic acid, HCl) results in immediate salt formation. This is highly exothermic. In a closed waste drum, this heat can pressurize the vessel or melt plastic liners.

  • Acid Chlorides/Anhydrides: Results in violent amide formation.

  • Oxidizers: Amines are reducing agents. Mixing with strong oxidizers (e.g., nitric acid, permanganates) poses a fire/explosion risk.

The "Self-Validating" Storage System

Before disposal, verify the material's stability.

  • Visual Check: Is the liquid clear/yellow? Darkening indicates oxidation. Solids should be free-flowing.

  • Peroxide Check: While benzyl ethers are generally stable, if the container is old (>2 years) and has a "propoxymethyl" ether linkage, test for peroxides using a standard starch-iodide strip before consolidating. If positive, treat as high-hazard explosive waste (do not consolidate).

Decision Logic & Workflow

The following diagram illustrates the critical decision-making pathway for disposing of this specific fluorinated amine.

DisposalWorkflow Start Start: Waste Identification [4-Fluoro-2-(propoxymethyl)phenyl]methanamine CheckState Physical State Assessment Start->CheckState Liquid Liquid Waste CheckState->Liquid Solid Solid Waste / Contaminated Debris CheckState->Solid Segregation CRITICAL SEGREGATION Isolate from ACIDS and OXIDIZERS Liquid->Segregation Solid->Segregation Container Select Container: HDPE Jerrycan or Amber Glass Segregation->Container Verified Basic/Neutral pH Labeling Labeling: 'HALOGENATED Basic Organic Waste' (Contains Fluorine) Container->Labeling Handover Handover to EHS/Waste Facility (Requires HF Scrubbing Incineration) Labeling->Handover

Figure 1: Decision logic for the segregation and packaging of fluorinated amine waste. Note the critical segregation step to prevent exothermic reactions.

Step-by-Step Disposal Protocol
Phase 1: Preparation
  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Work inside a chemical fume hood.

  • Vessel Selection: Use a High-Density Polyethylene (HDPE) container.

    • Reasoning: HDPE is resistant to basic amines and physical impact. Glass is acceptable but poses a breakage risk during transport.

Phase 2: Consolidation
  • Solvent Compatibility: If dissolving solid residues, use methanol or ethanol .

    • Do NOT use: Dichloromethane (DCM) unless unavoidable, as it increases the halogen load, though it is chemically compatible. Avoid acetone if possible, as amines can react with ketones over long periods (Schiff base formation), though this is less hazardous than acid mixing.

  • Transfer: Pour the amine waste into the container designated for "Halogenated Organic Solvents."

    • Crucial Distinction: Even if the solvent is non-halogenated (e.g., ethanol), the solute contains Fluorine. Therefore, the entire mixture is classified as Halogenated Waste.

Phase 3: Labeling & Documentation
  • Tagging: Attach a hazardous waste tag immediately.

  • Constituents: List the full chemical name: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine.

  • Hazard Checkboxes: Check "Corrosive" (due to amine) and "Toxic."

  • Special Note: Write "Contains Organic Fluorine" on the tag.

    • Why? This alerts the incineration facility to use a kiln with alkaline scrubbing to capture Hydrogen Fluoride (HF) gas, preventing release into the atmosphere.

Emergency Contingencies

Scenario A: Benchtop Spill (< 50 mL)

  • Evacuate: Alert immediate neighbors.

  • Isolate: Turn off ignition sources (though high flash point is likely, standard protocol applies).

  • Absorb: Use vermiculite , dry sand , or a commercial organic spill pad .

    • Do NOT use paper towels initially (high surface area can accelerate evaporation of noxious fumes).

  • Neutralize (Optional but Recommended): Once absorbed, the material can be treated with a dilute, weak acid (e.g., citric acid powder) to reduce volatility, but only if you are trained to do so. Otherwise, simply bag the absorbent.

  • Disposal: Place used absorbents into a wide-mouth jar labeled "Solid Hazardous Waste (Halogenated)."

Scenario B: Skin/Eye Contact [1][2][3][4][5]

  • Skin: Flush with water for 15 minutes.[5] Amines stick to skin; use mild soap if available.

  • Eyes: Flush for 15 minutes.[5] Immediate medical attention is required due to the potential for alkaline burns (liquefactive necrosis).

Scientific Rationale: The Fluorine Factor

Why is the "Halogenated" classification non-negotiable?

When [4-Fluoro-2-(propoxymethyl)phenyl]methanamine is incinerated, the carbon-fluorine bond (one of the strongest in organic chemistry) eventually breaks at temperatures >850°C.



The byproduct is Hydrogen Fluoride (HF) .[5][6]

  • Without Scrubbing: HF is released as a gas, which is highly toxic and creates acid rain.

  • With Scrubbing: The incinerator flue gas passes through a wet scrubber (usually Sodium Hydroxide, NaOH).

    
    
    This neutralizes the gas into Sodium Fluoride (NaF), a manageable solid salt. Mislabeling this waste as "Non-Halogenated" bypasses this safety system. 
    
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7]

    • Source:

  • U.S. Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds.

    • Source:

  • PubChem. (n.d.). Compound Summary: Benzylamine Derivatives and Safety.

    • Source:

  • Tsang, W., et al. (1998).[8] The Combustion of Highly Fluorinated Organic Compounds. National Institute of Standards and Technology (NIST).

    • Source:

Sources

Personal protective equipment for handling [4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Hazard Anticipation

Status: Novel Chemical Entity / Building Block Primary Hazard Class (Inferred): Corrosive (Category 1B) | Acute Toxin | Halogenated Organic

As a Senior Application Scientist, I must emphasize that while specific toxicological data for [4-Fluoro-2-(propoxymethyl)phenyl]methanamine (CAS: Unavailable/Proprietary) may be sparse, its pharmacophore—a fluorinated benzylamine with an ether side chain—dictates a strict Universal Precaution approach.

You are handling a primary amine .[1][2] In the absence of specific data, you must assume this compound is:

  • Corrosive: Capable of causing irreversible skin and eye damage (chemical burns) upon contact.

  • Sensitizing: Potential for respiratory or skin sensitization.[3]

  • Fluorinated: Thermal decomposition (fire) will release Hydrogen Fluoride (HF), requiring specialized emergency response.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." Amines permeate standard nitrile rapidly. Use this matrix to select gear based on operation scale.

PPE Component Standard Handling (<1g) Scale-Up / Stock Solution (>1g) Technical Rationale (Why?)
Hand Protection Double Nitrile Gloves (min 0.11mm thickness each). Change every 15 mins.Silver Shield / Laminate Film liners under Nitrile outer gloves.Primary amines can degrade nitrile. Laminate film offers >4h breakthrough time against aggressive amines.
Eye Protection Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.Safety glasses are insufficient. Amines are caustic; vapors alone can cause corneal edema ("blue haze").
Respiratory Fume Hood (Face velocity: 100 fpm).Respirator (ABEK1 filter) if hood work is impossible.The propoxy group may reduce volatility, but amine vapors are potent respiratory irritants.
Body Defense Cotton Lab Coat (Buttoned).Chemical-Resistant Apron (Tyvek or PVC) + Lab Coat.Cotton absorbs spills; an apron prevents soak-through to skin during larger volume transfers.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing
  • Static Control: The "propoxymethyl" ether chain increases lipophilicity, making the solid powder prone to static charge. Use an anti-static gun or ionizer before weighing to prevent powder scattering.

  • Environment: All open handling must occur inside a certified chemical fume hood.

  • Tools: Use disposable plastic spatulas (amines can corrode certain metal alloys over time).

Phase B: Solubilization & Reaction
  • Exotherm Warning: Dissolving this amine in acid (e.g., HCl, Acetic Acid) will generate heat. Add the amine slowly to the solvent, not the reverse.

  • Solvent Choice: Compatible with DCM, THF, or Methanol. Avoid acetone if forming stable salts (potential for imine formation).

Phase C: Storage
  • Atmosphere: Store under Argon or Nitrogen . Primary amines react with atmospheric CO₂ to form carbamates (white crust formation).

  • Segregation: Store away from Oxidizers and Acids .[4]

Emergency Response & Spill Logic

Scenario: You have spilled 500mg of solid powder inside the fume hood.

  • Alert: Notify nearby personnel. Do not turn off the fume hood.

  • Armor Up: Ensure double gloves and goggles are secure.

  • Contain: Cover the spill with a Dry Absorbent (Vermiculite or Sand). Do not use paper towels immediately (amines can react with cellulose).

  • Neutralize (Optional but Recommended): Mist the absorbent lightly with 1M Citric Acid or dilute Acetic Acid to convert the volatile amine into a non-volatile salt.

  • Collect: Scoop into a hazardous waste bag.

  • Clean: Wipe surface with water, then ethanol.

Disposal & Decontamination

Crucial Distinction: This molecule contains Fluorine .

  • Waste Stream: Halogenated Organic Waste .

  • Do NOT: Mix with non-halogenated solvents (e.g., pure acetone waste) if your facility incinerates them separately. Halogenated waste requires higher temperature incineration to prevent dioxin formation.

  • Decontamination of Glassware: Rinse with dilute HCl (1M) to protonate residual amine (making it water-soluble), then rinse with water and acetone.

Visualizations

Figure 1: PPE Selection Decision Tree

This logic gate ensures you never under-protect based on the quantity handled.

PPE_Decision_Tree Start Start: Handling [4-Fluoro-2-(propoxymethyl)phenyl]methanamine Quantity Check Quantity Start->Quantity SmallScale < 1 Gram (Solid) Quantity->SmallScale LargeScale > 1 Gram or Liquid Solution Quantity->LargeScale StandardPPE Standard Protocol: - Fume Hood Required - Double Nitrile Gloves - Splash Goggles SmallScale->StandardPPE EnhancedPPE Enhanced Protocol: - Fume Hood Required - Silver Shield/Laminate Gloves - Face Shield + Goggles - Chemical Apron LargeScale->EnhancedPPE Review Review MSDS for Solvent Hazards StandardPPE->Review EnhancedPPE->Review

Caption: PPE escalation logic based on quantity thresholds to prevent dermal exposure.

Figure 2: Spill Response & Disposal Workflow

A self-validating loop to ensure Fluorinated waste is segregated correctly.

Spill_Response Spill Spill Event Identify Identify State: Solid vs Liquid Spill->Identify Solid Solid Powder Identify->Solid Liquid Solution Identify->Liquid Collect Collect Debris Solid->Collect Absorb Cover with Vermiculite (Do NOT use Paper) Liquid->Absorb Neutralize Mist with Dilute Acid (Citric/Acetic) Absorb->Neutralize Neutralize->Collect WasteCheck Check Waste Tag: Is Fluorine Present? Collect->WasteCheck HaloWaste Dispose in HALOGENATED Waste WasteCheck->HaloWaste Yes (Fluorine) WrongWaste NON-Halogenated Waste (PROHIBITED) WasteCheck->WrongWaste No

Caption: Critical path for spill cleanup emphasizing the segregation of halogenated waste.

References

  • PubChem. (2023). Benzylamine - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2023). SOP: Halogenated Organic Liquids Disposal. Division of Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.